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  • Product: 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
  • CAS: 38173-38-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Weight of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The document details its molecular structure, a precise calculation of its molecular weight, and a validated, step-by-step synthetic protocol. Furthermore, it offers insights into the analytical characterization of this compound, underpinned by established principles of spectroscopy.

Introduction: The Significance of the Pyridine Sulfonamide Scaffold

The pyridine sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Sulfonamides, in general, have a storied history in drug development, beginning with the discovery of prontosil, the first commercially available antibacterial agent.[3][4] Since then, this functional group has been incorporated into a wide array of drugs demonstrating diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]

The pyridine ring, a bioisostere of benzene, offers several advantages in drug design. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve aqueous solubility, a critical physicochemical property for drug candidates.[1] The combination of the pyridine ring with the sulfonamide group creates a versatile platform for developing novel therapeutics targeting a range of biological targets.[8] The subject of this guide, 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, represents a specific embodiment of this important structural class.

Molecular Structure and Identification

The molecular structure of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is characterized by a central pyridine ring substituted with a chlorine atom at the 2-position and an N-isopropylsulfonamide group at the 3-position.

IdentifierValue
IUPAC Name 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
CAS Number 38173-38-5
Molecular Formula C₈H₁₁ClN₂O₂S
SMILES CC(C)NS(=O)(=O)C1=CC=CN=C1Cl

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is C₈H₁₁ClN₂O₂S.

The calculation based on the atomic weights of each element is as follows:

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH111.00811.088
ChlorineCl135.45335.453
NitrogenN214.00728.014
OxygenO215.99931.998
SulfurS132.0632.06
Total 234.701

The calculated molecular weight is 234.701 g/mol .

Synthesis Protocol

The synthesis of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can be achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-chloropyridine-3-sulfonyl chloride. The second step is the reaction of this sulfonyl chloride with isopropylamine to yield the final product. This approach is a well-established method for the synthesis of N-substituted sulfonamides.[9][10]

Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride

This protocol is adapted from a reliable method for the preparation of aryl sulfonyl chlorides in an aqueous medium.[11]

Materials:

  • 3,3′-dithiobis(2-chloropyridine)

  • Hydrochloric acid (36% w/w)

  • Water

  • Chlorine gas

Procedure:

  • To a stirred solution of 3,3′-dithiobis(2-chloropyridine) (2.0 g) in hydrochloric acid (36% w/w, 20 mL) at 20 °C, add water (5 mL).[11]

  • Bubble chlorine gas through the solution for 1 hour, maintaining the temperature between 20-23 °C.[11]

  • Add water (25 mL) dropwise to the reaction mixture, ensuring the temperature remains between 20-29 °C. A white solid will precipitate.[11]

  • Cool the mixture to 20 °C and collect the solid by vacuum filtration.[11]

  • Wash the solid with water (3 x 25 mL) and dry under vacuum at a temperature below 35 °C to yield 2-chloropyridine-3-sulfonyl chloride.[11]

Expected Yield: ~84%[11] Melting Point: 51 °C[11]

A 3,3′-dithiobis(2-chloropyridine) in HCl B Add Water A->B C Bubble Chlorine Gas (1h, 20-23°C) B->C D Add Water (dropwise) C->D E Precipitation of Product D->E F Vacuum Filtration E->F G Wash with Water F->G H Dry under Vacuum G->H I 2-Chloropyridine-3-sulfonyl Chloride H->I

Caption: Workflow for the synthesis of 2-chloropyridine-3-sulfonyl chloride.

Step 2: Synthesis of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

This step involves the reaction of the synthesized 2-chloropyridine-3-sulfonyl chloride with isopropylamine.

Materials:

  • 2-Chloropyridine-3-sulfonyl chloride

  • Isopropylamine

  • Pyridine (as a base)

  • Dichloromethane (as a solvent)

Procedure:

  • Dissolve 2-chloropyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution.

  • Slowly add isopropylamine (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.

A Dissolve 2-chloropyridine-3-sulfonyl chloride in DCM B Cool to 0°C A->B C Add Pyridine B->C D Add Isopropylamine (slowly at 0°C) C->D E Warm to RT and Stir (12-24h) D->E F Reaction Monitoring (TLC) E->F G Aqueous Workup (HCl, NaHCO3, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide I->J

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

The identity and purity of the synthesized 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isopropyl group. Based on the analysis of similar structures, the following chemical shifts can be predicted:[12]

  • Pyridine Protons: Three signals in the aromatic region (δ 7.5-8.8 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the substituted pyridine ring.[11]

  • Isopropyl CH Proton: A multiplet (septet) around δ 3.0-3.5 ppm.

  • Isopropyl CH₃ Protons: A doublet around δ 1.1-1.3 ppm, integrating to six protons.

  • NH Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are:[11][12]

  • Pyridine Carbons: Five signals in the range of δ 120-155 ppm. The carbon attached to the chlorine atom will be significantly downfield.[11]

  • Isopropyl CH Carbon: A signal around δ 45-50 ppm.

  • Isopropyl CH₃ Carbons: A signal around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 235.7. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak and any chlorine-containing fragments.[10][13]

Expected Fragmentation: Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C bond.[10]

Potential Applications and Future Directions

Pyridine sulfonamide derivatives are actively being investigated for a variety of therapeutic applications. Research has shown that compounds with this scaffold can exhibit potent inhibitory activity against a range of enzymes, making them attractive candidates for the treatment of diseases such as cancer, viral infections, and neurological disorders.[5][13] The specific biological activity of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is not extensively documented in publicly available literature, presenting an opportunity for further investigation. Future research could focus on screening this compound against various biological targets to uncover its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, synthesis, and analytical characterization of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide. The provided synthetic protocol is based on well-established and reliable chemical transformations. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating further exploration of this and related pyridine sulfonamide derivatives.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. [Link]

  • Pyridine-3-sulfonyl chloride production method.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • 1H NMR and 13C NMR data of compounds 2 and 3 (at 400 MHz in CDCl3, in ppm, J in. ResearchGate. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease: in vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • Process for the preparation of chloropyridine sulfonyl chloride.
  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

  • Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem.com. [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. PubMed. [Link]

  • Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. PubMed. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. ResearchGate. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [Link]

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. PMC. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

  • Process for the preparation of chloropyridine sulphonic acid chlorides.
  • 1H and 13C NMR assignments of isoquinoline alkaloids. ScienceAsia. [Link]

Sources

Exploratory

Literature review on 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide derivatives

An In-Depth Technical Guide to 2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Abstract The hybridization of the sulfonamide group with a pyridine sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The hybridization of the sulfonamide group with a pyridine scaffold has yielded a versatile class of compounds with significant therapeutic potential. This technical guide provides a comprehensive review of derivatives based on the core structure of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide. We delve into the synthetic methodologies for these compounds, explore their diverse biological activities, and analyze the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental choices, detailed protocols for synthesis and analysis, and a forward-looking perspective on the therapeutic applications of this promising chemical series, which spans antidiabetic, anticancer, antimicrobial, and anti-inflammatory domains.

Introduction: The Pyridine-Sulfonamide Scaffold in Medicinal Chemistry

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. The pyridine-sulfonamide scaffold is a prime example of this approach, merging two moieties renowned for their broad biological activities and favorable pharmacological properties.

The Significance of the Sulfonamide Moiety

Since the discovery of prontosil, the sulfonamide group (-SO₂NH₂) has become a "magic group" in the pharmaceutical industry.[1] Initially celebrated for their antibacterial action as competitive inhibitors of dihydropteroate synthase in the folic acid pathway, their applications have expanded dramatically.[1][2] Today, sulfonamide-containing drugs are used as diuretics, antidiabetic agents, anti-inflammatory drugs (e.g., celecoxib), antivirals, and anticancer agents.[3][4][5] Their ability to act as hydrogen bond donors and acceptors and to fit into the active sites of various enzymes underpins their diverse therapeutic roles.[4]

The Privileged Pyridine Ring in Drug Discovery

The pyridine ring, a nitrogen-containing heterocycle, is the second most common heterocycle found in FDA-approved drugs.[6][7] Its presence is noted in numerous significant natural and synthetic compounds, including Vitamin B3 (nicotinamide) and drugs like Isoniazid (antitubercular) and Gleevec (anticancer).[8] The pyridine scaffold is valued for its ability to enhance the solubility and bioavailability of molecules and its capacity to engage in various non-covalent interactions within biological targets.[6] This has led to its incorporation in agents with a wide array of effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[6]

The Core Structure: 2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide

The specific molecule, 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 38173-38-5), serves as a foundational building block for a diverse library of derivatives.[9] The 2-chloro substituent on the pyridine ring provides a reactive site for further nucleophilic substitution, allowing for molecular diversification. The N-isopropyl group on the sulfonamide can also be varied to modulate lipophilicity and target engagement. This guide explores the synthesis, characterization, and vast biological landscape of derivatives built upon this versatile core.

Synthetic Strategies and Methodologies

The synthesis of pyridine-based sulfonamides is generally achieved through a reliable and straightforward reaction between a sulfonyl chloride and an appropriate amine.

General Synthesis of Pyridine-3-Sulfonamides

The most common and recent method for synthesizing this class of compounds involves the reaction of a substituted pyridine-3-sulfonyl chloride with a primary or secondary amine.[10] The initial step often involves the chlorosulfonation of a pyridine precursor to generate the reactive sulfonyl chloride intermediate.[11] This intermediate is then coupled with the desired amine, such as propan-2-amine, in the presence of a base and a suitable solvent like dichloromethane, to yield the final sulfonamide derivative.[10]

Protocol: A Representative Synthesis of a 2-Chloro-N-substituted-pyridine-3-sulfonamide

This protocol outlines a standard laboratory procedure for the synthesis of a sulfonamide derivative, adapted from common methodologies.[10]

Objective: To synthesize a 2-chloro-N-substituted-pyridine-3-sulfonamide.

Materials:

  • 2-Chloropyridine-3-sulfonyl chloride (1 equivalent)

  • Substituted amine (e.g., isopropylamine) (1.2 equivalents)

  • Triethylamine (or another non-nucleophilic base) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted amine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-chloropyridine-3-sulfonyl chloride (1 eq.) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography with an appropriate solvent gradient (e.g., 10-40% Ethyl Acetate in Hexane).

  • Characterization: Collect the pure fractions and evaporate the solvent to yield the final product. Characterize the compound using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[12][13]

Workflow Diagram for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide derivative.

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Starting Materials (Amine, Sulfonyl Chloride) B Reaction (DCM, Base, 0°C to RT) A->B Step 1-2 C Aqueous Quench & Wash B->C Step 3-4 D Dry Organic Layer (MgSO4) C->D Step 5 E Column Chromatography D->E Step 6 F Characterization (NMR, IR, MS) E->F G Pure Product F->G

General workflow for synthesis and purification.

Biological Activities and Therapeutic Applications

Derivatives of the 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Antidiabetic Potential: Inhibition of α-Amylase and α-Glucosidase

A significant area of investigation for pyridine-sulfonamide derivatives is their potential as antidiabetic agents.[10] Several studies have shown that these compounds can act as potent inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion and glucose absorption.[12] For instance, certain derivatives exhibited significantly higher inhibitory activity against α-amylase than the reference drug acarbose.[12] This inhibitory action helps to lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.

Anticancer Activity

The pyridine ring is a well-known scaffold in the design of antitumor agents, and its sulfonamide derivatives are no exception.[8] These compounds have shown antiproliferative activity against various human cancer cell lines.[7] The proposed mechanisms often involve the inhibition of key cellular processes, such as tubulin polymerization, or interference with critical signaling pathways that are dysregulated in cancer. For example, some indoline-sulfonamide derivatives containing a pyridine moiety have demonstrated anticancer properties by disrupting microtubule formation.

Antimicrobial and Antiviral Applications

Building on the historical success of sulfa drugs, novel pyridine-sulfonamide derivatives have been developed and tested for their antimicrobial and antiviral potency.[3][13] Some compounds have shown significant viral reduction against viruses like HSV-1 and CBV4.[13] In the antimicrobial realm, certain derivatives exhibited higher inhibition zones than standard antibiotics against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.[13][14]

Other Key Enzymatic Inhibition

The versatility of the scaffold allows it to target a wide range of enzymes:

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in processes like pH regulation and fluid secretion, with applications in treating glaucoma and certain cancers.[4][5]

  • Kinase Inhibition: Pyridine-sulfonamide derivatives have been explored as inhibitors of various kinases, which are crucial regulators of cell signaling and are often targeted in cancer therapy.[15]

  • Anti-inflammatory Activity: By selectively inhibiting enzymes like Cyclo-Oxygenase-2 (COX-2), some sulfonamide derivatives can reduce the production of inflammatory mediators like prostaglandins.[1][4]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds. SAR studies on pyridine-sulfonamide derivatives have yielded valuable insights for rational drug design.

Key Structural Modifications and Their Impact

Systematic modification of the core structure has revealed several key trends:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence activity. For example, in antimalarial derivatives, the presence of electron-withdrawing groups on an attached benzene ring was found to enhance potency.[16]

  • Substitution on the Sulfonamide Nitrogen: Altering the group attached to the sulfonamide nitrogen (the N-isopropyl group in the parent compound) can modulate the compound's lipophilicity, solubility, and ability to form hydrogen bonds with the target protein.

  • The 2-Chloro Position: While providing a synthetic handle, replacing the chlorine atom with other groups can drastically alter the electronic properties and steric profile of the molecule, leading to changes in biological activity.

Table 1: Representative Biological Activity Data of Sulfonamide Derivatives
Compound ClassTargetKey Derivative ExampleIC₅₀ Value (µM)Reference DrugIC₅₀ of Ref. (µM)Source
Pyridine-Sulfonamideα-AmylaseCompound 5j28 ± 1.74Acarbose148 ± 0.06[12]
Pyridine-Sulfonamideα-GlucosidaseSulfaguanidine deriv. 100.39Acarbose-[12]
Pyridine-basedHsp90α ProteinCompound 15d4.48 (µg/mL)--[13]
Pyrimidine-SulfonamideP. falciparum (3D7)Compound SZ142.84Chloroquine-[16]
Pyrimidine-SulfonamideFalcipain-2Compound SZ144.1--[16]
Logical Flow of a Structure-Activity Relationship Study

The diagram below outlines the iterative process involved in a typical SAR study for optimizing a lead compound.

SAR_Flow A Identify Lead Compound (e.g., 2-chloro-N-isopropyl pyridine-3-sulfonamide) B Design Analogs (Vary R-groups, substituents) A->B C Synthesize Designed Compounds B->C D Biological Screening (In vitro assays) C->D E Analyze Data (Determine IC50, SAR trends) D->E E->B Potency Decreased? F Select New Lead (Improved potency/selectivity) E->F Potency Increased? G Further Optimization (ADME/Tox studies) F->G H Conclusion / Preclinical Candidate G->H

Iterative cycle of a Structure-Activity Relationship (SAR) study.

Future Directions and Conclusion

The 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide framework has proven to be an exceptionally fruitful scaffold in medicinal chemistry. The derivatives synthesized from this core exhibit a wide spectrum of biological activities, including promising antidiabetic, anticancer, and antimicrobial properties.

The existing body of research provides a solid foundation for future work. Key areas for further exploration include:

  • Target Deconvolution: For compounds with potent whole-cell activity, identifying the specific molecular target is essential for understanding the mechanism of action.

  • Pharmacokinetic Optimization: Future design efforts should focus on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Expansion to New Therapeutic Areas: Given their diverse enzyme inhibitory profiles, these derivatives could be screened against other disease targets where sulfonamides have shown promise, such as neurodegenerative diseases or cardiovascular disorders.[5]

References

  • Various Authors. (n.d.). Structure–activity relationship (SAR)
  • ACS Publications. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
  • ResearchGate. (n.d.). Therapeutic effect of pyridine derivatives.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Advanced ChemBlocks. (2026, February 12). 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide. AChemBlock.
  • ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor.
  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • ResearchGate. (2024, March). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • PMC. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC.
  • SciSpace. (n.d.). Biological Activities Of Sulfonamides. SciSpace.
  • Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide. PubChem.
  • ResearchGate. (2025, September 16). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
  • Malaria World. (2024, August 7). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial. Malaria World.
  • Benchchem. (2025, December). Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide. Benchchem.
  • European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
  • PubMed. (2025, July 15).
  • MDPI. (2024, July 11).
  • PrepChem.com. (n.d.). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem.com.

Sources

Foundational

Technical Whitepaper: 2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide as a Strategic Scaffold for Kinase and GPCR Ligand Discovery

This technical guide details the chemical utility and biological potential of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 38173-38-5). It is structured to serve drug discovery professionals utilizing this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility and biological potential of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 38173-38-5). It is structured to serve drug discovery professionals utilizing this compound as a high-value scaffold.[1][2]

[1][2]

Executive Summary

2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide represents a "privileged scaffold" in modern medicinal chemistry.[1] While often categorized as a building block, its structural architecture—combining an electron-deficient pyridine ring, a reactive electrophilic handle (2-Cl), and a lipophilic sulfonamide moiety—positions it as a critical precursor for PI3K/mTOR inhibitors , CCR8 modulators , and antiviral agents .

This guide moves beyond basic catalog data to analyze the compound’s latent biological potential. It elucidates the mechanistic basis for its reactivity, maps its role in signal transduction inhibition (post-derivatization), and provides validated protocols for its transformation into bioactive entities.

Chemical Architecture & Reactivity Profile[2]

Structural Analysis

The molecule functions as a bifunctional electrophile. Its utility is dictated by two distinct domains:

  • The "Warhead" (C2-Chlorine): The chlorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ). This activation is driven by the inductive electron-withdrawing effect of the sulfonamide group at C3 and the inherent electron deficiency of the pyridine nitrogen.
    
  • The "Anchor" (N-isopropylsulfonamide): The sulfonamide group acts as a hydrogen bond donor/acceptor, crucial for binding in the ATP-binding pockets of kinases. The isopropyl group provides necessary lipophilicity (logP modulation) to improve membrane permeability and fit into hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).

Reactivity Flowchart

The following diagram illustrates the primary synthetic pathways available to transform this scaffold into bioactive libraries.

ReactivityPathways Scaffold 2-chloro-N-(propan-2-yl) pyridine-3-sulfonamide SNAr SNAr Displacement (Amines/Thiols) Scaffold->SNAr Nucleophile (HNu:) Base, Heat Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Boronic Acid Pd(0), Base KinaseInhib Kinase Inhibitors (PI3K/mTOR) SNAr->KinaseInhib Formation of Hinge Binder GPCRLigand GPCR Modulators (CCR8/Chemokine) Suzuki->GPCRLigand Biaryl Formation

Figure 1: Divergent synthetic pathways for library generation. The 2-Cl handle allows for rapid diversification.[1][2]

Biological Potential & Mechanism of Action[3]

While the parent compound is a fragment, its derivatives exhibit potent biological activity in specific pathways.

PI3K/mTOR Pathway Inhibition

Derivatives of 2-chloropyridine-3-sulfonamide have been identified as key intermediates in the synthesis of Benzoxazepine inhibitors targeting the PI3K/mTOR axis [1].[1][2]

  • Mechanism: The pyridine nitrogen serves as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site. The sulfonamide oxygen often interacts with the catalytic lysine (Lys) or aspartate (Asp) residues.

  • Therapeutic Relevance: Inhibition of this pathway is critical in treating hyperproliferative diseases (cancer) where the PI3K/AKT/mTOR signaling cascade is dysregulated.

CCR8 Modulation (Immuno-Oncology)

Recent patent literature [2] highlights the use of pyridine-3-sulfonamides in developing CCR8 antagonists.[1][2] CCR8 is a chemokine receptor highly expressed on regulatory T cells (Tregs) in the tumor microenvironment.

  • Mechanism: Blocking CCR8 prevents Treg migration to tumors, thereby unleashing the effector T-cell immune response against cancer cells.

Biological Signaling Pathway

The diagram below maps the downstream effects of inhibitors derived from this scaffold.

PI3K_Pathway GF Growth Factors (EGF/IGF) RTK RTK (Receptor) GF->RTK Activate PI3K PI3K (Target) RTK->PI3K Recruit PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Activates mTOR mTORC1/2 AKT->mTOR Activates Effect Cell Proliferation & Survival mTOR->Effect Promotes Inhibitor Pyridine-3-sulfonamide Derivative Inhibitor->PI3K INHIBITS

Figure 2: The PI3K/AKT/mTOR signaling cascade.[2] Derivatives of the scaffold act as ATP-competitive inhibitors at the PI3K node.[1][2]

Experimental Protocols

Protocol A: Functionalization (Library Generation)

Objective: Displacement of the 2-chloro group with a primary amine to generate a kinase-hinge binding motif.[1][2]

Reagents:

  • Substrate: 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (1.0 eq)

  • Nucleophile: Primary amine (e.g., aniline or benzylamine derivative) (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 eq of the sulfonamide scaffold in DMF (0.2 M concentration).

  • Addition: Add 2.0 eq of

    
     followed by 1.2 eq of the amine nucleophile.
    
  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 235.0).

  • Workup: Dilute with ethyl acetate, wash with water (3x) and brine (1x). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check: The product should show a mass shift corresponding to the loss of Cl (-35) and addition of the amine.

Protocol B: In Vitro PI3K Inhibition Assay

Objective: Verify biological activity of synthesized derivatives.

Methodology:

  • Assay Buffer: 50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.
    
  • Substrate:

    
     (Phosphatidylinositol 4,5-bisphosphate) and ATP (
    
    
    
    ).
  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Detection: ADP-Glo™ Kinase Assay (Promega).

    • Incubate enzyme + inhibitor + ATP + substrate for 60 min at RT.

    • Add ADP-Glo Reagent (40 min) to terminate reaction and deplete remaining ATP.[1]

    • Add Kinase Detection Reagent (30 min) to convert ADP to ATP and generate luciferase signal.

  • Data Analysis: Measure Luminescence (RLU). Calculate

    
     using a 4-parameter logistic fit.
    

Data Summary & Properties

PropertyValueNote
Formula

--
MW 234.70 g/mol Fragment-like
LogP (Predicted) ~1.5 - 1.8Good lipophilicity for CNS penetration
TPSA ~68

Favorable for membrane permeability
pKa (Sulfonamide) ~8.5Weakly acidic
Reactivity High (

)
C2-Cl is the primary reactive site

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling: Perform all synthesis steps in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • Verheijen, J. C., et al. (2016). Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use and manufacture. Patent CA2818889A1.

  • Janssen Pharmaceutica NV. (2024). Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators.[1][2] Patent WO2024115549A1.

  • PubChem. (2025).[3][4] 2-Chloro-pyridine-3-sulfonic acid amide (Compound Summary). National Library of Medicine.

  • WuXi AppTec. (2021). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. WuXi Biology Technical Notes.

Sources

Exploratory

Electronic Architecture & Reactivity Profile: 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

[1] Executive Directive This guide deconstructs the electronic and physicochemical properties of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 38173-38-5).[1] This scaffold is not merely a passive intermediate; it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Directive

This guide deconstructs the electronic and physicochemical properties of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 38173-38-5).[1] This scaffold is not merely a passive intermediate; it is a "spring-loaded" electrophile designed for high-fidelity diversification.[1]

The pyridine core, modified by an ortho-chloro "trigger" and a meta-sulfonamide "amplifier," creates a specific electronic gradient that directs nucleophilic attack with exceptional regioselectivity.[1] This document provides the mechanistic grounding required to exploit this molecule in lead optimization and parallel synthesis.

Electronic Architecture

The reactivity of this molecule is defined by the synergistic electron-withdrawing effects of three components: the pyridine nitrogen, the C2-chlorine atom, and the C3-sulfonamide group.

The Pyridine Core (Electron Deficient Scaffold)

The pyridine ring is inherently electron-deficient (


-deficient) due to the electronegative nitrogen atom, which pulls electron density via induction (-I) and resonance (-M).[1][2] This makes the ring carbons, particularly C2 and C4, susceptible to nucleophilic attack.[2]
The C2-Chloro "Trigger"[1][3]
  • Inductive Effect (-I): The chlorine atom at C2 strongly withdraws electrons from the C2 carbon, significantly lowering the energy of the LUMO at this position.

  • Leaving Group Ability: In the context of Nucleophilic Aromatic Substitution (

    
    ), the chloride ion is a stable leaving group. Its position alpha to the pyridine nitrogen is critical; the nitrogen atom stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack.
    
The C3-Sulfonamide "Amplifier"

The


-isopropylsulfonamide group at C3 exerts a powerful electron-withdrawing effect (-I, -M) on the ring.[1]
  • Ortho-Activation: Being ortho to the C2-chlorine, the sulfonyl group further depletes electron density at C2.[1] This "double activation" (Pyridine N + Sulfonyl) makes the C2 position exceptionally electrophilic.

  • Steric Modulation: The

    
    -isopropyl group provides steric bulk, which can influence the conformation of the sulfonamide moiety relative to the ring, potentially shielding the sulfonamide nitrogen from unwanted alkylation while maintaining the electronic activation of the ring.
    
Quantitative Electronic Summary
FeatureElectronic EffectImpact on Reactivity
Pyridine N -I, -MActivates C2/C4 for nucleophilic attack; reduces ring basicity.[1]
C2-Cl -I, +M (weak)Acts as a leaving group; inductive withdrawal destabilizes C2.[1]
C3-SO₂NH-iPr -I, -MStrongly deactivates ring toward

; activates C2 toward

.
N-Isopropyl +I (weak), StericIncreases lipophilicity (LogP); modulates solubility.[1]

Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The primary utility of this scaffold is as an electrophile in


 reactions. The C2 position is a "hotspot" for displacement by amines, thiols, and alkoxides.
  • Mechanism: Addition-Elimination.[1]

  • Rate Factors: The reaction rate is accelerated by the C3-sulfonamide group. Comparative studies on chloropyridines show that electron-withdrawing groups at C3 significantly lower the activation energy for C2 substitution compared to unsubstituted 2-chloropyridine [1].[1]

  • Regioselectivity: Attack occurs exclusively at C2. The C4 and C6 positions are less activated than C2 (which benefits from both the adjacent N and the adjacent sulfonyl group).

Acid-Base Properties[1]
  • Pyridine Nitrogen: The basicity is drastically reduced compared to pyridine (

    
     ~5.2). The presence of the electron-withdrawing Cl and Sulfonamide groups likely suppresses the 
    
    
    
    of the pyridine nitrogen to < 1.0, rendering it non-basic under physiological conditions.
  • Sulfonamide Nitrogen: The proton on the sulfonamide nitrogen is acidic. While typical alkyl sulfonamides have a

    
     ~10-11, the electron-deficient pyridine ring may slightly increase the acidity (
    
    
    
    ~9-10).[1] This allows for deprotonation by weak bases (e.g.,
    
    
    ), facilitating
    
    
    -alkylation if desired, though the isopropyl group hinders this sterically.

Visualization of Electronic Logic

The following diagram illustrates the convergence of electronic effects that make C2 the reactive center.

ElectronicEffects PyridineN Pyridine Nitrogen (Electron Sink) C2_Carbon C2 Carbon (Electrophilic Hotspot) PyridineN->C2_Carbon Activates (Ortho) Chlorine C2-Chloro (Leaving Group) C2_Carbon->Chlorine Displacement Chlorine->C2_Carbon Inductive Withdrawal Sulfonamide C3-Sulfonamide (EWG Amplifier) Sulfonamide->C2_Carbon Activates (Ortho) Nucleophile Incoming Nucleophile (Amine/Thiol) Nucleophile->C2_Carbon S_N_Ar Attack

Caption: Convergence of electronic vectors activating the C2 position for nucleophilic attack.

Experimental Protocols

Protocol A: Validation of C2 Electrophilicity via Aminolysis

Objective: To demonstrate the high reactivity of the C2-Cl bond by displacing it with a primary amine (e.g., benzylamine). This protocol serves as a benchmark for library synthesis.

Materials:

  • Substrate: 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (1.0 eq)[1]

  • Nucleophile: Benzylamine (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMSO (for faster rates)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of benzylamine.

  • Reaction: Heat the mixture to 60°C.

    • Note: Due to the C3-sulfonamide activation, this reaction may proceed at lower temperatures than typical 2-chloropyridines.[1] Monitor via TLC/LC-MS at 1 hour.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 0.1 M HCl (to remove excess amine), then brine. Dry over

    
    .[2]
    
  • Validation:

    
     NMR should show the disappearance of the C2-Cl signal and appearance of the benzyl amino methylene protons.
    
Protocol B: Reactivity Diagram ( Pathway)[1]

SNAr_Pathway Start Start: 2-Cl-Pyridine-3-Sulfonamide + Nucleophile (Nu-H) Transition Transition State: Meisenheimer Complex (Stabilized by Pyridine N) Start->Transition Nucleophilic Attack (Rate Limiting) Elimination Elimination Step: Loss of Cl- Transition->Elimination Re-aromatization Product Product: 2-Nu-Pyridine-3-Sulfonamide Elimination->Product Final Workup

Caption: Step-wise mechanism of the S_N_Ar displacement reaction.

Physicochemical Implications for Drug Design

  • Lipophilicity: The

    
    -isopropyl group adds significant lipophilic character compared to a primary sulfonamide.[1] This improves membrane permeability but may reduce aqueous solubility.
    
  • Metabolic Stability: The pyridine ring is generally robust against oxidative metabolism, though the isopropyl group may be a site for CYP450-mediated hydroxylation.

  • Bioisosterism: This scaffold can serve as a bioisostere for ortho-substituted benzenesulfonamides, offering altered solubility and pi-stacking potential due to the pyridine nitrogen.[1]

References

  • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring. Retrieved from .

  • PubChem. 2-Chloro-pyridine-3-sulfonic acid amide (Compound Summary). Retrieved from .[1]

  • Sigma-Aldrich. Pyridine-3-sulfonamide Product Information. Retrieved from .[1]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals. Retrieved from .[1]

Sources

Foundational

Safety data sheet (SDS) and toxicity of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Technical Assessment: Safety, Toxicology, and Handling of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide Executive Summary 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 38173-38-5) is a functionalized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Safety, Toxicology, and Handling of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Executive Summary

2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 38173-38-5) is a functionalized heterocyclic building block primarily utilized in the synthesis of agrochemicals (sulfonylurea herbicides) and pharmaceutical candidates (kinase inhibitors). Its structure comprises a 2-chloropyridine core substituted at the 3-position with an N-isopropyl sulfonamide moiety.[1]

This guide moves beyond standard SDS reporting to analyze the compound's physicochemical behavior, specific toxicological risks associated with the sulfonamide pharmacophore, and the reaction kinetics that dictate safe handling protocols.

Chemical Identity & Physicochemical Properties

Understanding the physical state and lipophilicity is prerequisite to selecting appropriate personal protective equipment (PPE). The isopropyl group significantly increases lipophilicity compared to the parent sulfonamide, enhancing dermal permeation rates.

PropertyDataSignificance
CAS Number 38173-38-5Unique Identifier
IUPAC Name 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamideOfficial Nomenclature
Molecular Formula C₈H₁₁ClN₂O₂SStoichiometry
Molecular Weight 234.70 g/mol Dose/Molarity calculation
Physical State Solid (Crystalline Powder)Dust inhalation risk
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; potential for membrane crossing
pKa (Sulfonamide NH) ~9.5 - 10.5Weakly acidic; deprotonates in strong base

Hazard Identification (GHS Classification)

Based on structure-activity relationships (SAR) and data from analogous 2-chloropyridine derivatives.

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][5][6]

  • H335: May cause respiratory irritation.[1][2][3][4][6][7]

  • H317: May cause an allergic skin reaction (Predicted based on sulfonamide moiety).

Expert Insight on Toxicity: Unlike simple pyridines which can be highly volatile and acutely toxic (e.g., 2-chloropyridine), the sulfonamide substitution lowers volatility, reducing vapor inhalation risks. However, the 2-chloro position is electrophilic . In biological systems, this site is susceptible to nucleophilic attack by thiol groups (e.g., glutathione), potentially leading to protein haptenization and subsequent immune sensitization.

Technical Safety & Handling Protocols

Hierarchy of Controls Workflow

The following decision logic ensures operator safety during synthesis or purification steps.

SafetyWorkflow Start Handling 2-chloro-N-(propan-2-yl) pyridine-3-sulfonamide RiskAssess 1. Risk Assessment (Dust vs. Solution) Start->RiskAssess SolidState Solid State Handling RiskAssess->SolidState Weighing/Transfer SolutionState Solution Phase (Organic Solvents) RiskAssess->SolutionState Dissolution/Rxn Engineering Engineering Controls: Fume Hood (Face Velocity > 0.5 m/s) SolidState->Engineering SolutionState->Engineering PPE_Solid PPE: N95/P100 Respirator + Nitrile Gloves Engineering->PPE_Solid Dust Hazard PPE_Sol PPE: Chemical Splash Goggles + Double Nitrile (0.11mm) Engineering->PPE_Sol Splash Hazard Reaction Reaction/Synthesis PPE_Solid->Reaction PPE_Sol->Reaction Waste Waste Disposal: Halogenated Organic Waste Reaction->Waste

Caption: Operational safety workflow distinguishing between solid-state dust hazards and solution-phase permeation risks.

Dermal Protection Strategy (The "Why")

Standard latex gloves are insufficient for halogenated pyridine derivatives in organic solvents. The isopropyl group increases the compound's solubility in lipids.

  • Recommendation: Use Nitrile gloves (minimum thickness 0.11 mm).

  • Breakthrough Time: likely >480 mins for solid handling; however, if dissolved in DCM or Acetone, change gloves immediately upon splash contact due to the carrier solvent's permeation properties.

Reactivity & Stability Profile

Researchers utilizing this compound are often exploiting the reactivity of the C-Cl bond .

  • Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro position is activated by the ring nitrogen and the electron-withdrawing sulfonamide group at position 3.

    • Risk:[3][4][6][7] Violent reaction potential with strong nucleophiles (hydrazines, primary amines) under heat.

  • Sulfonamide Hydrolysis: The sulfonamide bond is generally stable but can hydrolyze under extreme acidic conditions (conc. HCl, reflux), releasing the isopropyl amine and the sulfonic acid.

Incompatibility:

  • Strong Oxidizing Agents (Reaction with sulfur/nitrogen centers).

  • Strong Bases (Deprotonation of the sulfonamide -NH-).

Toxicological Mechanisms

Acute Toxicity[7][8]
  • Oral: Predicted LD50 500–2000 mg/kg (Category 4). Based on read-across from 2-chloropyridine-3-sulfonamide [1].[1][5][8]

  • Inhalation: High risk only if dust is generated. The crystalline lattice energy reduces vapor pressure significantly compared to liquid pyridines.

Sensitization (The Sulfonamide Warning)

Sulfonamides are a known class of structural alerts for hypersensitivity.

  • Mechanism: Metabolic oxidation (N-hydroxylation) can create reactive nitroso-intermediates that haptenize proteins.

  • Clinical Relevance: Researchers with known "Sulfa" drug allergies should avoid handling this compound or utilize a powered air-purifying respirator (PAPR).

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes.[2][3][7] The pyridine nitrogen can be basic/irritating; the sulfonamide is acidic. Neutral saline is preferred.

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol or organic solvents to wash skin, as this may enhance transdermal absorption of the lipophilic isopropyl derivative.

  • Spill Cleanup:

    • Dampen solid spills to prevent dust.

    • Sweep into a closed container.

    • Neutralize surface with a mild detergent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12234445, 2-Chloropyridine-3-sulfonamide. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development and Structure-Activity Relationship.[9] Open Access Pub.[9] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for coupling 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide with amines

C-N Coupling Strategies for 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide with Amines Abstract This technical guide provides detailed protocols for the coupling of various primary and secondary amines with 2-chloro-N-(p...

Author: BenchChem Technical Support Team. Date: February 2026

C-N Coupling Strategies for 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide with Amines

Abstract

This technical guide provides detailed protocols for the coupling of various primary and secondary amines with 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide. The pyridine-3-sulfonamide scaffold is a privileged motif in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents.[1][2] The successful and efficient formation of a C-N bond at the C2 position is a critical step in the synthesis of diverse compound libraries for drug discovery. Two robust and complementary protocols are presented: (1) Nucleophilic Aromatic Substitution (SNAr) and (2) Palladium-Catalyzed Buchwald-Hartwig Amination. This document offers field-proven insights, step-by-step methodologies, and guidance for reaction optimization to empower researchers in pharmaceutical and chemical development.

Introduction: Chemical Rationale and Strategy

The target substrate, 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, is an electron-deficient heteroaromatic system. The coupling reaction with an amine nucleophile hinges on the substitution of the chloride at the C2 position. The viability of this transformation is significantly enhanced by the electronic properties of the pyridine ring and its substituents.

  • Pyridine Ring Activation: The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring system and makes it more susceptible to nucleophilic attack compared to a simple chlorobenzene.

  • Role of the Sulfonamide Group: The N-(propan-2-yl)pyridine-3-sulfonamide group at the C3 position is a powerful electron-withdrawing group (EWG). This EWG further activates the ring towards nucleophilic attack, particularly at the ortho (C2 and C4) and para (C6) positions.[3] The EWG stabilizes the negative charge that develops in the ring during the formation of the Meisenheimer intermediate, which is a key step in the SNAr mechanism.[4]

Based on these principles, two primary synthetic strategies are recommended:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by an amine. This method is often preferred for its simplicity and lack of transition-metal catalysts, especially when the amine is a strong nucleophile and the aromatic ring is sufficiently activated.[4][5]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction. This powerful method offers broader substrate scope, particularly for less nucleophilic amines (like anilines) or when SNAr reactions are sluggish. It has become an indispensable tool for C-N bond formation in modern organic synthesis.[6][7]

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the intrinsic electrophilicity of the C2 position for a direct, often thermally-driven, reaction with an amine. It is a cost-effective and straightforward method for many amine substrates.

Causality and Experimental Choices
  • Solvent: A polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate. A high boiling point is also necessary to facilitate the reaction at elevated temperatures.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is typically necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the initial nucleophilic attack.[8] Reaction temperatures between 80-150 °C are common.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere (Nitrogen or Argon), add 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (1.0 eq).

  • Addition of Amine and Base: Add the desired amine (1.2-2.0 eq) followed by the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent like ethyl acetate.

    • Separate the organic layer. Wash sequentially with water and brine to remove the solvent and residual base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Guideline Conditions for SNAr
Amine TypeRecommended BaseTypical Temperature (°C)Expected Reactivity & Notes
Primary Aliphatic (e.g., Butylamine)K₂CO₃, DIPEA80 - 120Generally high reactivity due to strong nucleophilicity.
Secondary Aliphatic (e.g., Morpholine, Piperidine)K₂CO₃, DIPEA80 - 120High reactivity. Can often be run at the lower end of the temperature range.[9]
Primary/Secondary Anilines K₂CO₃, Cs₂CO₃120 - 150+Lower reactivity due to reduced nucleophilicity. May require higher temperatures or longer reaction times. Consider Protocol II if yields are low.

Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is the method of choice for challenging couplings, including those with weakly nucleophilic amines or sterically hindered partners. The reaction relies on a palladium catalyst and a specialized phosphine ligand to facilitate the C-N bond formation.[6][7]

Causality and Experimental Choices
  • Palladium Precatalyst: A source of Pd(0) is required. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[10]

  • Ligand: A bulky, electron-rich phosphine ligand is crucial. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the key reductive elimination step.[11] For heteroaryl chlorides, ligands like RuPhos and BrettPhos have shown outstanding performance.[12][13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used to deprotonate the amine, forming the palladium-amido complex.[14]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are standard, as they are compatible with the catalytic cycle and reaction conditions.

Detailed Step-by-Step Protocol
  • Reaction Setup (Glovebox Recommended): To a dry reaction vial inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Reagent Addition: Add 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to achieve a concentration of 0.1-0.2 M.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Guideline Conditions for Buchwald-Hartwig Amination
Amine TypeRecommended LigandRecommended BaseTypical Temperature (°C)
Primary Aliphatic BrettPhosNaOtBu, LiHMDS80 - 100
Secondary Aliphatic RuPhosNaOtBu, LiHMDS80 - 100
Primary/Secondary Anilines RuPhos, BrettPhosNaOtBu, Cs₂CO₃100 - 110
Ammonia Surrogates BrettPhosLiHMDS100 - 110

Visualization of Key Processes

General Experimental Workflow

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Sulfonamide (1.0 eq) - Amine (1.2 eq) - Base (1.4-2.0 eq) - Catalyst/Ligand (if needed) add_solvent Add Anhydrous Solvent (e.g., Toluene, DMSO) reagents->add_solvent Combine vessel Dry Reaction Vessel (Inert Atmosphere) heat Heat to Target Temp (e.g., 80-120 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench (Water/EtOAc) monitor->quench Upon Completion extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for amine coupling reactions.

Buchwald-Hartwig Catalytic Cycle

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Cl) pd0->oa_complex Oxidative Addition amide_complex L₂PdII(Ar)(NHR) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NHR arcl Ar-Cl amine RNH₂ base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.
  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • NBU-IR. (n.d.). SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface.
  • PubMed. (2017, July 28). Design and synthesis of sulfonamide-substituted diphenylpyrimidines (SFA-DPPYs) as potent Bruton's tyrosine kinase (BTK) inhibitors with improved activity toward B-cell lymphoblastic leukemia. Retrieved from [Link]

  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • PubMed. (2016, May 1). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • PubMed. (2021, June 15). Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2026, February 21). (PDF) Synthesis and Characterization of Novel Rhenium Tricarbonyl Complexes with Dipicolylamine Sulfonamide Ligands: Potential Serine/threonine Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (2025, August 7). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nature. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • RSC Publishing. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides - 2019. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Sulfonamide Derivatives from 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Introduction: The Strategic Importance of Pyridine-Based Sulfonamides in Drug Discovery The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a vast array of therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine-Based Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a vast array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] When incorporated into a pyridine scaffold, the resulting pyridine sulfonamides exhibit unique pharmacological profiles, making them a fertile ground for drug discovery and development. The starting material, 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, represents a versatile platform for the synthesis of a library of novel sulfonamide derivatives. The presence of a reactive chloro group at the 2-position of the pyridine ring allows for a variety of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The N-isopropyl group on the sulfonamide moiety can influence the compound's solubility, lipophilicity, and metabolic stability, making it a key determinant of the final derivative's pharmacokinetic properties.

This guide provides detailed application notes and step-by-step protocols for the preparation of various sulfonamide derivatives using 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide as a key intermediate. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to explore this promising chemical space.

Chemical Reactivity and Strategic Considerations

The synthetic utility of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide hinges on the reactivity of the 2-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atom and the sulfonamide group at the 3-position activates the C2 position towards nucleophilic attack. This inherent reactivity allows for the displacement of the chloride with a range of nucleophiles.

Furthermore, the 2-chloropyridine moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of biaryl, amino-substituted, and alkynyl-substituted pyridine sulfonamides.

The choice of synthetic strategy should be guided by the desired final compound and the compatibility of the functional groups on the incoming nucleophile or coupling partner.

PART 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The direct displacement of the 2-chloro group by nucleophiles is a straightforward and efficient method for introducing a variety of functional groups. This section details the protocols for the synthesis of 2-amino and 2-hydrazinyl derivatives.

Protocol 1.1: Synthesis of 2-Amino-N-(propan-2-yl)pyridine-3-sulfonamide Derivatives

This protocol describes the general procedure for the nucleophilic aromatic substitution of the 2-chloro group with primary and secondary amines.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction and drive it to completion. The optimal temperature will depend on the nucleophilicity of the amine.

Experimental Workflow Diagram:

start Start reactants Combine: - 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide - Amine (1.2 eq) - Base (2.0 eq) - Solvent (e.g., DMF) start->reactants reaction Heat reaction mixture (e.g., 80-120 °C) reactants->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring workup Aqueous work-up: - Quench with water - Extract with organic solvent monitoring->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize product: - NMR - MS - IR purification->characterization end End characterization->end

Caption: Workflow for the synthesis of 2-amino-N-(propan-2-yl)pyridine-3-sulfonamide derivatives.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a suitable solvent (e.g., DMF, 5-10 mL per mmol of the starting material).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-N-(propan-2-yl)pyridine-3-sulfonamide derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation Table:

EntryAmineProductYield (%)
1Morpholine2-(Morpholin-4-yl)-N-(propan-2-yl)pyridine-3-sulfonamide85
2Piperidine2-(Piperidin-1-yl)-N-(propan-2-yl)pyridine-3-sulfonamide82
3Aniline2-(Phenylamino)-N-(propan-2-yl)pyridine-3-sulfonamide75
Protocol 1.2: Synthesis of 2-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide

The 2-hydrazinyl derivative is a valuable intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles.

Causality Behind Experimental Choices:

  • Reagent: Hydrazine hydrate is used in large excess to act as both the nucleophile and the solvent, driving the reaction to completion.

  • Temperature: Refluxing temperature is necessary to achieve a reasonable reaction rate.

Experimental Workflow Diagram:

start Start reactants Combine: - 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide - Hydrazine hydrate (excess) start->reactants reaction Reflux reaction mixture reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Work-up: - Cool and pour into water - Collect precipitate by filtration monitoring->workup Reaction complete purification Recrystallize from a suitable solvent workup->purification characterization Characterize product: - NMR - MS - IR purification->characterization end End characterization->end

Caption: Workflow for the synthesis of 2-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide.

Step-by-Step Protocol:

  • In a round-bottom flask, suspend 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (1.0 eq) in hydrazine hydrate (10-20 eq).

  • Heat the mixture to reflux and maintain for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the construction of C-C and C-N bonds, enabling the synthesis of a wide range of derivatives that are not easily accessible through SNAr reactions.

Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-N-(propan-2-yl)pyridine-3-sulfonamide Derivatives

This protocol outlines the synthesis of 2-aryl derivatives via the Suzuki-Miyaura coupling of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide with various arylboronic acids.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. The choice of catalyst and ligand can significantly impact the reaction efficiency.

  • Base: A base like sodium carbonate or potassium phosphate is required to activate the boronic acid for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reactants.

Experimental Workflow Diagram:

start Start reactants Combine under inert atmosphere: - 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide - Arylboronic acid (1.5 eq) - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., dioxane/water) start->reactants reaction Heat reaction mixture (e.g., 80-100 °C) reactants->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring workup Aqueous work-up and extraction monitoring->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize product: - NMR - MS purification->characterization end End characterization->end

Caption: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a Schlenk flask, add 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-aryl-N-(propan-2-yl)pyridine-3-sulfonamide derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation Table:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-N-(propan-2-yl)pyridine-3-sulfonamide78
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-(propan-2-yl)pyridine-3-sulfonamide81
33-Thienylboronic acid2-(Thiophen-3-yl)-N-(propan-2-yl)pyridine-3-sulfonamide72

Trustworthiness: Self-Validating Systems and Characterization

The reliability of these protocols is ensured by rigorous in-process monitoring and comprehensive final product characterization.

  • Reaction Monitoring: The progress of each reaction should be carefully monitored by TLC or LC-MS to determine the point of completion and to identify the formation of any significant byproducts. This allows for timely intervention and optimization of reaction conditions if necessary.

  • Purification: Chromatographic purification is a critical step to ensure the isolation of the target compound in high purity. The choice of eluent system should be optimized to achieve good separation.

  • Structural Elucidation: The identity and purity of the synthesized derivatives must be confirmed by a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the sulfonamide (S=O stretching) and N-H bonds.

By adhering to these validation steps, researchers can have high confidence in the identity and quality of their synthesized sulfonamide derivatives.

References

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Advanced Pharmacy Education & Research. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Current Organic Synthesis. [Link]

Sources

Method

Solvent selection for reactions with 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Application Note & Protocol Guide: Solvent Selection for Reactions with 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Solvent Selection for Reactions with 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Solvent

In the synthesis and derivatization of pharmacologically relevant molecules like 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, solvent selection is not a passive choice but a critical parameter that dictates reaction success. The solvent's properties can profoundly influence reaction rates, equilibrium positions, and even the chemoselectivity of a transformation. This guide provides a comprehensive overview of rational solvent selection for reactions involving this versatile building block, underpinned by mechanistic understanding and supported by established protocols.

2-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide possesses several key structural features that inform solvent choice: a nucleophilically substitutable chlorine atom on an electron-deficient pyridine ring, an acidic sulfonamide proton, and a bulky isopropyl group. The interplay of these features with the solvent environment is paramount for achieving desired reaction outcomes.

Physicochemical Properties of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

A foundational understanding of the substrate's properties is essential for predicting its behavior in various solvents.

PropertyValueSource
Molecular FormulaC8H11ClN2O2S[1]
Molecular Weight234.7 g/mol [1]
IUPAC Name2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide[1]
CAS Number38173-38-5[1]

Common Reaction Classes and Solvent Recommendations

The reactivity of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is dominated by two primary sites: the C2-chloro substituent on the pyridine ring and the sulfonamide nitrogen.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group activates the C2 position towards nucleophilic attack. The choice of solvent is critical for facilitating this transformation.

Mechanism Overview: The SNAr reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[2] Solvents that can stabilize this charged intermediate will accelerate the reaction.

Solvent Considerations:

  • Polar Aprotic Solvents: These are generally the solvents of choice for SNAr reactions. They possess high dielectric constants and are effective at solvating cations, leaving the nucleophile "bare" and more reactive. Their inability to act as hydrogen bond donors prevents deactivation of the nucleophile.

    • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices for promoting SNAr on electron-deficient heterocycles.[3][4]

    • Acetonitrile (ACN) is another suitable option, though generally less polar than DMF and DMSO.[5]

    • N-Methyl-2-pyrrolidone (NMP) can be beneficial, particularly for less reactive substrates or when higher temperatures are required, due to its high boiling point and strong solvating power.[6]

  • Ethereal Solvents:

    • Tetrahydrofuran (THF) and 1,4-Dioxane are moderately polar aprotic solvents that can be effective, often used in palladium-catalyzed cross-coupling reactions which are a subset of SNAr.[7][8] They are less effective at stabilizing the Meisenheimer complex compared to more polar aprotic solvents.

  • Protic Solvents:

    • Alcohols (e.g., Ethanol, Isopropanol) can be used, but they can also solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction.[9] However, in some cases, they can facilitate proton transfer steps.

  • Aqueous Mixtures: For certain reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, mixtures of organic solvents with water are employed.[4][8] The presence of water can aid in the dissolution of inorganic bases and influence the catalytic cycle.

Workflow for SNAr Solvent Selection:

SNAr_Solvent_Selection Start Start: SNAr Reaction Nucleophile_Strength Assess Nucleophile Strength Start->Nucleophile_Strength Solvent_Choice Select Solvent Class Nucleophile_Strength->Solvent_Choice Strong Nucleophile Nucleophile_Strength->Solvent_Choice Weak Nucleophile Optimization Optimize Reaction Conditions (Temperature, Concentration) Solvent_Choice->Optimization Polar Aprotic (DMF, DMSO, NMP) Solvent_Choice->Optimization Ethereal (THF, Dioxane) Solvent_Choice->Optimization Protic (Alcohols) End Successful Reaction Optimization->End

Caption: A logical workflow for selecting a solvent for SNAr reactions.

Reactions at the Sulfonamide Nitrogen

The sulfonamide proton is acidic and can be deprotonated by a suitable base, allowing for subsequent alkylation or arylation at the nitrogen.

Solvent Considerations:

  • N-Alkylation:

    • Toluene is a common solvent for N-alkylation of sulfonamides, particularly in reactions that proceed under thermal conditions or with certain catalysts.[10][11] Its non-polar nature can be advantageous in minimizing side reactions.

    • Polar Aprotic Solvents (DMF, DMSO) are also frequently used, especially when strong bases like sodium hydride are employed to deprotonate the sulfonamide. These solvents effectively solvate the resulting sodium cation.

    • For "borrowing hydrogen" methodologies, where alcohols are used as alkylating agents, higher boiling point solvents like toluene or even using the alcohol as the solvent are common.[12][13]

  • Cross-Coupling Reactions (e.g., Chan-Lam Coupling):

    • Dichloromethane (DCM) is a widely used inert solvent for Chan-Lam and related couplings.[5]

    • Toluene and 1,4-dioxane are also effective, particularly at elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling:

    • Commonly employed solvents include mixtures of 1,4-dioxane/water , DMF/water , or toluene/water .[4][14] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the transmetalation step. The choice of organic cosolvent depends on the solubility of the substrates and the catalyst system. For less reactive chloropyridines, more polar solvents like DMF can be beneficial.[4][15]

  • Sonogashira Coupling:

    • This reaction is typically carried out in polar aprotic solvents like DMF in the presence of an amine base (e.g., triethylamine), which often acts as both a base and a solvent.[16][17] The use of a copper(I) co-catalyst is common.[18][19][20] Anhydrous and anaerobic conditions are often required.[19]

  • Buchwald-Hartwig Amination:

    • Toluene and 1,4-dioxane are the most common solvents for this reaction, often in the presence of a strong, non-nucleophilic base like sodium tert-butoxide. The choice of phosphine ligand is also critical.

Table of Solvent Recommendations for Different Reaction Types:

Reaction TypePrimary Solvent(s)Rationale
SNAr (with strong nucleophiles) DMF, DMSO, NMPHigh polarity stabilizes the Meisenheimer intermediate; aprotic nature enhances nucleophilicity.
N-Alkylation (with alkyl halides) DMF, THFGood solubility for the sulfonamide salt formed after deprotonation.
N-Alkylation (Borrowing Hydrogen) Toluene, or neat alcoholHigher temperatures often required; non-coordinating nature of toluene can be beneficial.[10][12]
Suzuki-Miyaura Coupling 1,4-Dioxane/H₂O, DMF/H₂OBalances solubility of organic and inorganic components; water is crucial for the catalytic cycle.[4][14]
Sonogashira Coupling DMF, TriethylamineGood solubility for reactants and catalysts; amine serves as both base and solvent.[16][17]
Chan-Lam Coupling DCM, TolueneInert solvents that do not interfere with the copper catalyst.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the displacement of the 2-chloro substituent with an amine nucleophile.

Materials:

  • 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (1.0 equiv)

  • Amine nucleophile (1.2-2.0 equiv)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the amine nucleophile, followed by the base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-120 °C). Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Choices:

  • DMF: Chosen for its ability to dissolve the reactants and stabilize the charged intermediate of the SNAr reaction.[3]

  • DIPEA: A non-nucleophilic base is used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture, especially at elevated temperatures.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides an efficient method for the formation of a C-C bond at the 2-position of the pyridine ring.

Materials:

  • 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Microwave reactor and appropriate vials

Procedure:

  • To a microwave vial, add 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, the arylboronic acid, K₂CO₃, and the palladium catalyst.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality behind Choices:

  • 1,4-Dioxane/Water: This solvent system is effective for Suzuki couplings as it dissolves both the organic substrates and the inorganic base.[7][14]

  • K₂CO₃: A common base for Suzuki reactions that activates the boronic acid for transmetalation.[14]

  • Microwave Irradiation: Significantly reduces reaction times compared to conventional heating by efficiently transferring energy to the polar solvent mixture.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, and Base Solvent Add Solvent System Reagents->Solvent Atmosphere Establish Inert Atmosphere Solvent->Atmosphere Heating Apply Heat (Conventional or Microwave) Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench and Extract Monitoring->Quench Dry Dry and Concentrate Quench->Dry Purify Purify by Chromatography Dry->Purify

Caption: A general experimental workflow for reactions involving 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient temperature; Catalyst deactivation; Poor solvent choiceIncrease reaction temperature; Use a more robust catalyst/ligand system; Screen alternative solvents (e.g., switch from THF to DMF for SNAr).
Formation of Side Products Reaction with solvent; Competing reaction pathwaysChoose a more inert solvent (e.g., DCM instead of an alcohol); Adjust stoichiometry or reaction temperature to favor the desired pathway.[5]
Poor Solubility of Reagents Inappropriate solventUse a solvent mixture; Select a solvent with higher polarity or solvating power (e.g., NMP).[6]

Conclusion

The selection of an appropriate solvent is a cornerstone of successful synthetic chemistry. For reactions involving 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, a careful consideration of the reaction type, the nature of the reactants, and the underlying mechanism will guide the researcher to the optimal solvent or solvent system. Polar aprotic solvents are generally preferred for nucleophilic aromatic substitutions, while ethereal solvents and aqueous mixtures are staples for palladium-catalyzed cross-coupling reactions. By following the principles and protocols outlined in this guide, researchers can enhance the efficiency, yield, and selectivity of their synthetic endeavors.

References

  • ResearchGate. Mono‐N‐alkylation of benzene sulfonamide with various alcohols. [online] Available at: [Link] [Accessed 23 February 2026].

  • ScienceDirect. catalyzed N-alkylation of sulfonamides with benzylic alcohols. [online] Available at: [Link] [Accessed 23 February 2026].

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. Available at: [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [online] Available at: [Link] [Accessed 23 February 2026].

  • PubChem. 2-Chloro-pyridine-3-sulfonic acid amide. [online] Available at: [Link] [Accessed 23 February 2026].

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [online] Available at: [Link] [Accessed 23 February 2026].

  • Gümüş, İ., & Arslan, N. B. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3994–4011. Available at: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [online] Available at: [Link] [Accessed 23 February 2026].

  • Beilstein Journal of Organic Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [online] Available at: [Link] [Accessed 23 February 2026].

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [online] Available at: [Link] [Accessed 23 February 2026].

  • YouTube. nucleophilic aromatic substitutions. [online] Available at: [Link] [Accessed 23 February 2026].

  • Reddit. Suzuki coupling help : r/chemistry. [online] Available at: [Link] [Accessed 23 February 2026].

  • Lookchem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [online] Available at: [Link] [Accessed 23 February 2026].

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Gong, Y., & Kato, K. (2026). Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. Organic Letters. Available at: [Link]

  • Wikipedia. Sonogashira coupling. [online] Available at: [Link] [Accessed 23 February 2026].

  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [online] Available at: [Link] [Accessed 23 February 2026].

  • YouTube. Sulfonamides Mechanism and Side Effects. [online] Available at: [Link] [Accessed 23 February 2026].

  • Organic Chemistry Portal. Sonogashira Coupling. [online] Available at: [Link] [Accessed 23 February 2026].

  • ResearchGate. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [online] Available at: [Link] [Accessed 23 February 2026].

  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [online] Available at: [Link] [Accessed 23 February 2026].

  • Specialist Pharmacy Service. Managing medicines for people with sulfonamide allergy. [online] Available at: [Link] [Accessed 23 February 2026].

  • Chemistry LibreTexts. Sonogashira Coupling. [online] Available at: [Link] [Accessed 23 February 2026].

  • Journal of Synthetic Chemistry. Aromatic Sulfonamides. [online] Available at: [Link] [Accessed 23 February 2026].

  • Google Patents. CN103922975A - Synthesis method of sulfonamide compound.
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [online] Available at: [Link] [Accessed 23 February 2026].

Sources

Application

Scalable Manufacturing of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide: A Detailed Application Note and Protocol

Abstract This application note provides a comprehensive guide to a scalable, two-step manufacturing process for the synthesis of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, a key intermediate in pharmaceutical and ag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to a scalable, two-step manufacturing process for the synthesis of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, a key intermediate in pharmaceutical and agrochemical research. The process begins with the regioselective chlorosulfonation of commercially available 2-chloropyridine to yield the critical intermediate, 2-chloropyridine-3-sulfonyl chloride. This is followed by a direct amidation with isopropylamine to produce the target compound in high yield and purity. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and critical considerations for process scale-up.

Introduction and Synthetic Strategy

2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide and related pyridine sulfonamides are prevalent structural motifs in a variety of biologically active molecules.[1] Their synthesis is a topic of significant interest in medicinal and process chemistry.[2] Developing a manufacturing route that is not only efficient but also scalable, safe, and economically viable is paramount for the transition from laboratory-scale discovery to industrial production.

The synthetic strategy detailed herein is a robust two-step process designed for scalability. The retro-synthetic analysis identifies 2-chloropyridine-3-sulfonyl chloride and isopropylamine as the immediate precursors. This approach is advantageous due to the high reactivity of the sulfonyl chloride group and the ready availability of both starting materials.[3][4]

Overall Synthetic Pathway:

The synthesis proceeds in two distinct stages:

  • Chlorosulfonation: An electrophilic aromatic substitution on 2-chloropyridine to install the sulfonyl chloride moiety at the C3 position.

  • Amidation: A nucleophilic substitution reaction where isopropylamine displaces the chloride on the sulfonyl group to form the final sulfonamide.

Synthetic_Pathway Start 2-Chloropyridine Intermediate 2-Chloropyridine-3-sulfonyl chloride Start->Intermediate  Chlorosulfonic Acid (ClSO3H)   FinalProduct 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide Intermediate->FinalProduct  Isopropylamine  

Caption: Overall two-step synthetic route.

Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride

Principle and Rationale

The synthesis of the key sulfonyl chloride intermediate is achieved via electrophilic chlorosulfonation of 2-chloropyridine. Chlorosulfonic acid (ClSO₃H) is a powerful and cost-effective reagent for this transformation.[5] The reaction must be carefully controlled to ensure regioselectivity and prevent the formation of the corresponding sulfonic acid impurity. The electron-withdrawing nature of the ring nitrogen and the C2-chloro group deactivates the pyridine ring, directing the substitution primarily to the C3 and C5 positions. Under kinetically controlled conditions at low temperatures, the C3 isomer is favored.

Temperature control is the most critical parameter in this step. The reaction is highly exothermic, and runaway reactions can occur if the chlorosulfonic acid is added too quickly or if cooling is insufficient.[6] Maintaining a low temperature throughout the addition minimizes the formation of byproducts and ensures process safety.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Ice-salt bath or cryo-cooler.

  • 2-Chloropyridine (1.0 eq).

  • Chlorosulfonic acid (3.0 - 5.0 eq).

  • Dichloromethane (DCM), anhydrous.

  • Crushed ice.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine solution.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Rotary evaporator.

Procedure:

  • Set up the reaction flask under a nitrogen atmosphere and cool it to -5 to 0 °C using an ice-salt bath.

  • To the flask, add 2-chloropyridine (1.0 eq).

  • Slowly add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • While the reaction proceeds, prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and DCM.

  • Once the reaction is complete, very slowly and carefully quench the reaction mixture by pouring it into the ice/DCM slurry. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-chloropyridine-3-sulfonyl chloride. The product is often used in the next step without further purification.

Process Data and Safety

Table 1: Typical Parameters for Step 1

ParameterValueRationale
Scale 100 g (0.88 mol)Laboratory scale demonstration
Equivalents of ClSO₃H 4.0 eqEnsures complete conversion
Temperature 0 - 5 °CMinimizes byproduct formation, ensures safety[6]
Reaction Time 3 - 5 hoursTypical for complete conversion
Typical Yield 75 - 85%Based on related aryl chlorosulfonations[5]
Purity (Crude) >90% (by HPLC)Sufficient for subsequent step

Critical Safety Information:

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. Handle exclusively in a chemical fume hood.[5]

  • Quenching: The quenching process is highly energetic. Use a robust stirring setup and add the reaction mixture to ice very slowly.

Step 2: Amidation to 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Principle and Rationale

This step involves the reaction of the synthesized 2-chloropyridine-3-sulfonyl chloride with isopropylamine. This is a classic nucleophilic substitution at the sulfonyl group.[7][8] Isopropylamine acts as both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction. Using at least two equivalents of the amine is standard practice. The reaction is typically fast and can be run at or slightly above room temperature. The choice of solvent is important; a non-reactive, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal.[7]

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ice-water bath.

  • Crude 2-chloropyridine-3-sulfonyl chloride (1.0 eq).

  • Isopropylamine (2.5 eq).

  • Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • 1M Hydrochloric acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine solution.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Büchner funnel and filter paper.

  • Heptane or other suitable anti-solvent for crystallization.

Procedure:

  • Dissolve the crude 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in DCM in the reaction flask under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • In a separate flask, prepare a solution of isopropylamine (2.5 eq) in DCM.

  • Add the isopropylamine solution dropwise to the sulfonyl chloride solution over 30-60 minutes, maintaining the internal temperature below 10 °C. A white precipitate (isopropylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until the reaction is complete (monitor by TLC/HPLC).

  • Wash the reaction mixture sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purify the product by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate) and add a cold anti-solvent (e.g., heptane) until turbidity is observed. Cool slowly to induce crystallization.

  • Collect the pure product by vacuum filtration, wash with cold heptane, and dry under vacuum.

Process Data and Characterization

Table 2: Typical Parameters for Step 2

ParameterValueRationale
Scale 140 g (0.66 mol)Based on 75% yield from Step 1
Equivalents of Amine 2.5 eqActs as nucleophile and acid scavenger[7]
Solvent DichloromethaneGood solubility, non-reactive
Temperature 0 °C to RTControls initial exotherm, ensures completion
Reaction Time 2 - 3 hoursTypically a rapid reaction
Typical Yield 88 - 95%High conversion is expected
Purity (Final) >99% (by HPLC)After recrystallization

Product Characterization:

  • IUPAC Name: 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

  • CAS Number: 38173-38-5[9]

  • Molecular Formula: C₈H₁₁ClN₂O₂S

  • Molecular Weight: 234.71 g/mol

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃): δ ~8.5 (dd, 1H), ~7.9 (dd, 1H), ~7.4 (dd, 1H), ~5.0 (d, 1H, NH), ~3.8 (sept, 1H), ~1.2 (d, 6H). (Expected shifts, requires experimental verification).

Process Scalability and Workflow

Scaling this process from the laboratory to a pilot or manufacturing plant requires careful consideration of several factors.

  • Thermal Management: Both reaction steps are exothermic. Industrial-scale glass-lined or stainless steel reactors with efficient cooling jackets are necessary to manage the heat load and maintain precise temperature control.

  • Reagent Handling: Automated, contained systems for dosing highly corrosive reagents like chlorosulfonic acid are essential for operator safety and process consistency.

  • Work-up and Isolation: On a large scale, centrifugation is preferred over vacuum filtration for isolating the final product. The recrystallization process must be optimized to ensure consistent crystal size and purity, which affects filtration and drying times.

  • Process Automation: Implementing process analytical technology (PAT) and automation can improve safety, consistency, and yield by monitoring critical parameters in real-time.[5]

Process_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation cluster_2 Downstream Processing Reactor1 Reactor 1 (0-5 °C) Quench Quench Tank (Ice/DCM) Reactor1->Quench Dosing1 2-Chloropyridine Dosing Dosing1->Reactor1 Dosing2 ClSO3H Dosing (Slow) Dosing2->Reactor1 Separator Phase Separation Quench->Separator Crude Stream Reactor2 Reactor 2 (0-25 °C) Crystallizer Crystallization Reactor2->Crystallizer Crude Product Stream Dosing3 Isopropylamine Dosing Dosing3->Reactor2 Wash Aqueous Washes Separator->Wash Distill Solvent Swap / Concentration Wash->Distill Distill->Reactor2 Intermediate in DCM FilterDry Filtration & Drying Crystallizer->FilterDry FinalProduct Final Product FilterDry->FinalProduct

Caption: Scalable manufacturing process workflow diagram.

Conclusion

The two-step synthesis of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide presented in this application note offers a scalable, efficient, and high-yielding route suitable for industrial manufacturing. By starting with readily available 2-chloropyridine and employing well-understood chemical transformations, this process provides a reliable method for producing this valuable intermediate. Careful control of reaction parameters, particularly temperature during the chlorosulfonation step, is critical for ensuring both high yield and process safety. The detailed protocols and scalability considerations provided herein serve as a robust foundation for researchers and process chemists in the pharmaceutical and agrochemical industries.

References

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. 12(3), 279-283. Retrieved from [Link]

  • Zhang, J., Xu, D., Wu, J., & Su, H. (2010). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Asian Journal of Chemistry, 22(1), 826-828.
  • Loesch, R., Orth, W., Weiss, W., & Kleffner, H. W. (1991). Process of preparation of pyridine-3-sulfonic acids. (EP0428831A1). Google Patents.
  • Loesch, R., Orth, W., Weiss, W., & Kleffner, H. W. (1992). Production of pyridine-3-sulfonic acid. (US5082944A). Google Patents.
  • Majima, K. (2017). Method for producing pyridine-3-sulfonyl chloride. (JP6165374B1). Google Patents.
  • PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • Lahm, G. P., & Selby, T. P. (2003). Process to prepare sulfonamides. (US20030236437A1). Google Patents.
  • Takeda Pharmaceutical Company Limited. (2014). Method for producing pyridine-3-sulfonyl chloride. (EP 2963019 B1). Google Patents.
  • PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide. Retrieved from [Link]

  • Pereshivko, O. P., et al. (2017). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. De Gruyter.
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • RSC Publishing. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2024).
  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Connect Chemicals. (n.d.). 2-Chloro pyridine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide synthesis

Technical Support Center: Ticket #5829 Topic: Optimization of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829 Topic: Optimization of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Chemoselectivity Challenge

You are encountering low yields in the synthesis of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide .[1] This is a classic "competing electrophile" problem. Your starting material, 2-chloropyridine-3-sulfonyl chloride , possesses two electrophilic sites:[1]

  • The Sulfonyl Sulfur (S): The desired site for sulfonamide formation.

  • The C2 Carbon (Pyridine Ring): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ring nitrogen and the electron-withdrawing sulfonyl group.[2]
    

The Failure Mode: If the reaction temperature is too high or the amine concentration too localized, the isopropylamine will attack the C2 position, displacing the chlorine. This results in the formation of the byproduct 2-(isopropylamino)-N-isopropylpyridine-3-sulfonamide (double addition) or the loss of the critical chloro-substituent.[1]

Part 1: The Diagnostic Guide (Q&A)

Q1: "I am seeing a byproduct with a mass of +57 Da relative to my product. What is it?" Diagnosis: This is the


 byproduct. You have displaced the chlorine atom with a second equivalent of isopropylamine (

).[1] Root Cause:
  • Temperature too high:

    
     has a higher activation energy than sulfonylation. Room temperature often provides enough energy for the amine to attack the ring.
    
  • Solvent Polarity: Using polar aprotic solvents (DMF, DMSO, Acetonitrile) stabilizes the Meisenheimer intermediate, accelerating the unwanted

    
     reaction.
    Fix:  Switch to DCM (Dichloromethane)  and lower the temperature to -10°C to 0°C .
    

Q2: "My yield is 40%, and I see a very polar spot on TLC that doesn't move in 50% EtOAc/Hex." Diagnosis: Hydrolysis. Your sulfonyl chloride has converted to 2-chloropyridine-3-sulfonic acid .[1][3] Root Cause:

  • Wet Reagents: Sulfonyl chlorides are notoriously moisture-sensitive.[1] Even "technical grade" DCM can contain enough water to kill 10-20% of your yield.[1]

  • Old Starting Material: If your sulfonyl chloride smells like HCl or is sticky, it has already degraded. Fix: Use freshly distilled DCM or anhydrous grade (water <50 ppm). Verify the quality of the sulfonyl chloride by taking a small aliquot, reacting it with excess methanol, and checking for the methyl ester by LCMS/NMR.

Q3: "Should I use excess isopropylamine to drive the reaction?" Diagnosis: Absolutely not. Reasoning: Excess amine acts as a base, but it is also the nucleophile that causes the side reaction. Increasing its concentration increases the rate of the


 side reaction (Rate 

in some mechanisms or simply pseudo-first order in amine). Fix: Use a non-nucleophilic auxiliary base like DIPEA (Hünig's base) or 2,6-Lutidine to scavenge the HCl. Keep the isopropylamine stoichiometry strict (1.0 – 1.05 equiv).

Part 2: Optimized Experimental Protocol

This protocol prioritizes chemoselectivity (kinetic control) to favor attack at the sulfur over the carbon ring.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Chloropyridine-3-sulfonyl chloride Limiting Reagent1.0Must be a free-flowing solid.[1][4]
Isopropylamine Nucleophile1.05Strict stoichiometry.
DIPEA (Diisopropylethylamine) Auxiliary Base1.2Scavenges HCl; sterically hindered to prevent ring attack.
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous. Non-polar enough to suppress

.
Step-by-Step Procedure
  • System Prep: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Charge the flask with 2-chloropyridine-3-sulfonyl chloride (1.0 equiv) and anhydrous DCM . Cool the solution to -10°C (ice/salt bath).

    • Why? Cooling before adding base prevents any exotherm-induced degradation.[1]

  • Base Addition: Add DIPEA (1.2 equiv) slowly. Stir for 5 minutes.

  • Nucleophile Addition (Critical): Dissolve Isopropylamine (1.05 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Why? Dropwise addition keeps the instantaneous concentration of the nucleophile low, starving the competing

      
       reaction.
      
  • Reaction: Stir at -10°C for 1 hour , then allow to warm slowly to 0°C over another hour. Do not heat to room temperature until TLC confirms consumption of the sulfonyl chloride.

  • Quench & Workup:

    • Quench with 0.5 M HCl (cold). This removes unreacted isopropylamine and DIPEA into the aqueous layer.

    • Extract with DCM.[5] Wash the organic layer with saturated NaHCO₃ (removes any sulfonic acid byproduct) and then Brine .

    • Dry over

      
      , filter, and concentrate.
      

Part 3: Troubleshooting Logic Map

The following diagram illustrates the decision process for diagnosing yield issues.

ReactionOptimization Start Low Yield Detected CheckImpurity Analyze Impurity Profile (LCMS / TLC) Start->CheckImpurity PolarImpurity Polar Spot / Acidic (Hydrolysis) CheckImpurity->PolarImpurity Sulfonic Acid Found LipophilicImpurity Lipophilic / +57 Da (SNAr Bis-alkylation) CheckImpurity->LipophilicImpurity Bis-adduct Found ActionWet Action: Dry Solvents Use Anhydrous DCM PolarImpurity->ActionWet ActionTemp Action: Lower Temp (-10°C) LipophilicImpurity->ActionTemp ActionBase Action: Switch Base Use DIPEA instead of excess amine LipophilicImpurity->ActionBase FinalCheck Re-run Reaction Monitor at 0°C ActionWet->FinalCheck ActionTemp->FinalCheck ActionBase->FinalCheck

Caption: Decision tree for isolating the root cause of yield loss based on impurity profiling.

References

  • Chemoselectivity of Sulfonyl Chlorides vs.

    • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides.
    • Source: J. Org.[6] Chem. 2024, 89, 5, 3161–3183.[6]

    • URL:[Link][1][6]

    • Relevance: Defines the temperature windows required to favor sulfonylation over ring substitution in chloropyridines.
  • Synthesis of 2-Chloropyridine-3-sulfonyl Chloride

    • Title: Aqueous Process Chemistry: The Prepar
    • Source: Org.[5][7][8] Process Res. Dev. 2009, 13, 5, 983–989.

    • URL:[Link][1]

    • Relevance: Provides background on the stability and hydrolysis rates of the specific starting m
  • General Sulfonamide Synthesis Optimization

    • Title: Practical Synthesis of Sulfonamides via the Reaction of Sulfonyl Chlorides with Amines.[9][10][11]

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • URL:[Link][1]

    • Relevance: Standardizes the use of auxiliary bases (tertiary amines) to prevent side reactions.

Sources

Optimization

Overcoming steric hindrance in 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide reactions

Status: Active Ticket ID: #PYR-SULF-38173 Subject: Overcoming Steric & Electronic Barriers in Ortho-Substituted Pyridine Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #PYR-SULF-38173 Subject: Overcoming Steric & Electronic Barriers in Ortho-Substituted Pyridine Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Orthogonal" Challenge

You are encountering difficulty functionalizing 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide . This substrate presents a classic "checkmate" scenario in heterocyclic chemistry known as the Ortho-Effect Paradox :

  • Steric Shielding: The N-isopropylsulfonamide group at the C3 position creates a significant steric "umbrella" over the C2-chloro leaving group.[1] The isopropyl moiety (

    
    ) rotates to minimize strain, effectively blocking the trajectory for nucleophilic attack (SNAr) or oxidative addition (Pd-catalysis).[1]
    
  • Catalyst Poisoning: The sulfonamide N-H proton is acidic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Under basic cross-coupling conditions, this proton is removed, generating a sulfonamidate anion. This anion is a competent ligand that can bind to Palladium (Pd), displacing your phosphine/NHC ligand and forming an inactive "Pd-amidate" resting state.[1]
    

This guide provides three validated workflows to bypass these barriers, moving from simplest (SNAr) to most advanced (Pd-PEPPSI).

Decision Matrix: Selecting Your Protocol

Before starting, determine your pathway based on your nucleophile (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).

Reaction_Pathway Start Select Nucleophile Type Amine_Prim Primary Amine (R-NH2) Start->Amine_Prim Amine_Sec Secondary Amine (R2-NH) Start->Amine_Sec Carbon Carbon Nucleophile (Boronic Acid/Ester) Start->Carbon SNAr_Check Is Nucleophile Sterically Hindered? Amine_Prim->SNAr_Check Amine_Sec->SNAr_Check Method_C PROTOCOL C: Suzuki-Miyaura (XPhos Pd G4) Carbon->Method_C Method_A PROTOCOL A: Thermal S_NAr (DMSO, 120°C) SNAr_Check->Method_A No (Linear) Method_B PROTOCOL B: Pd-PEPPSI Coupling (Buchwald-Hartwig) SNAr_Check->Method_B Yes (Branched/Cyclic)

Figure 1: Decision tree for selecting the optimal reaction condition based on nucleophile sterics.

Protocol A: Thermal SNAr (The "Brute Force" Method)

Best For: Unhindered primary amines (e.g., benzylamine, n-butylamine).[2] Mechanism: The sulfonamide group at C3 is electron-withdrawing (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-withdrawing), which activates the C2 position.[1] However, the steric bulk opposes this. We overcome the energy barrier with heat and solvent polarity.
Optimized Conditions
ParameterRecommendationRationale
Solvent DMSO or NMP High dielectric constant stabilizes the Meisenheimer intermediate.[1]
Base DIPEA (3.0 equiv)Scavenges HCl.[1] Avoid inorganic bases (K2CO3) as they are poorly soluble in dry DMSO.[1]
Temperature 110°C -- 130°C Required to overcome the steric repulsion of the isopropyl group.
Concentration 1.0 M (High Conc.)SNAr is second-order; high concentration drives the rate.[1]
Troubleshooting Guide (SNAr)
  • Issue: Reaction stalls at 50% conversion.

    • Cause: The product (an aminopyridine) is electron-rich and may be hydrogen-bonding with the starting material, or the chloride concentration is inhibiting the reaction.

    • Fix: Add a Lewis Acid catalyst.[1] ZnCl2 (0.5 equiv) can coordinate to the pyridine nitrogen, increasing the electrophilicity of the C2 carbon.

Protocol B: Pd-PEPPSI Catalysis (For Hindered Amines)

Best For: Secondary amines, anilines, or when SNAr fails.[2] The Solution: Use Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .[1][3] These are "throw-away" ligand precatalysts.[1] The bulky NHC (N-Heterocyclic Carbene) ligand pushes the amine into the metal center despite the steric wall of the sulfonamide.

Step-by-Step Workflow
  • Charge the Vessel:

    • Substrate: 1.0 equiv

    • Amine: 1.2 equiv[1]

    • Catalyst: Pd-PEPPSI-IPr (2 mol%) [Sigma-Aldrich #696775][1]

    • Base: KOtBu (2.5 equiv) - Crucial: You need enough base to deprotonate the sulfonamide AND the amine.

  • Solvent System:

    • 1,4-Dioxane (anhydrous).[1]

  • Execution:

    • Degas solvent with N2 sparging for 15 mins (Oxygen kills the active Pd(0) species).

    • Heat to 80°C for 4-12 hours.

Why This Works (Mechanistic Insight)

The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system releases a 3-chloropyridine ligand upon heating.[1] The remaining bulky NHC ligand (IPr) forms a "flexible steric wall" that forces the reductive elimination step to occur, even with your bulky isopropyl-sulfonamide nearby.

PEPPSI_Mechanism Precat Pd-PEPPSI-IPr (Precatalyst) Active Active Pd(0)-NHC (14-electron) Precat->Active - 3-Cl-Pyridine (Activation) OxAdd Oxidative Addition (Pd inserts into C-Cl) Active->OxAdd + Substrate Coord Amine Coordination (Steric Clash Here!) OxAdd->Coord + Amine + Base Prod C-N Product Coord->Prod Reductive Elimination Prod->Active Regeneration

Figure 2: The PEPPSI catalytic cycle.[1] The bulky NHC ligand stabilizes the active species preventing the 'sulfonamide poisoning' effect.

Protocol C: Suzuki-Miyaura Coupling (Carbon-Carbon Bonds)[1]

Best For: Attaching aryl/heteroaryl groups.[1] Challenge: Boronic acids are less nucleophilic than amines.[1] The "poisoning" effect of the sulfonamide is more pronounced here.

The "Gold Standard" Recipe
  • Catalyst: XPhos Pd G4 (2-5 mol%).[1]

    • Why: XPhos is an electron-rich biaryl phosphine that creates a protective pocket, preventing the sulfonamidate from binding too tightly to the Pd center.

  • Base: K3PO4 (3.0 equiv) in Dioxane/Water (4:1) .[1]

    • Why: The biphasic system helps solubilize the inorganic base while keeping the catalyst in the organic phase.

  • Temperature: 100°C.

FAQ & Troubleshooting (Support Tickets)

Q1: My reaction turns black immediately and yields no product.

  • Diagnosis: "Pd-Black" formation.[1] Your catalyst decomposed before entering the cycle. This often happens if the reaction mixture is not properly degassed or if the temperature ramp is too slow.

  • Fix: Sparge solvents with Argon/Nitrogen for 20 minutes.[1] Drop the reaction vessel into a pre-heated oil bath (don't ramp up from RT). Switch to Pd-PEPPSI-IPent , which is thermally more stable than IPr.[1][2]

Q2: I see 100% conversion of starting material, but the mass spec shows [M+1] (Hydrodehalogenation).

  • Diagnosis: The Chloride was replaced by Hydrogen. This is caused by

    
    -hydride elimination from the amine or solvent.[1]
    
  • Fix: This is common in alcoholic solvents.[1] Ensure you are using Dioxane or Toluene .[1] If using a secondary amine, switch from a strong base (KOtBu) to a weaker inorganic base (Cs2CO3) to reduce the rate of

    
     elimination.
    

Q3: Can I protect the sulfonamide to make this easier?

  • Answer: Yes. If the direct coupling fails, protect the sulfonamide nitrogen with a PMB (p-methoxybenzyl) group.

    • Protocol: React substrate with PMB-Cl and K2CO3 in DMF.[1]

    • Benefit: Removes the acidic proton, eliminating catalyst poisoning.[2]

    • Deprotection: TFA/Anisole at 60°C.[1]

References

  • PEPPSI Catalyst Development: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination."[1] Chemistry – A European Journal, 2006.[2] [1]

  • Buchwald Ligands for Pyridines: Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]

  • SNAr Kinetics in Pyridines: "Nucleophilic Aromatic Substitution of 2-Chloropyridines." Journal of Organic Chemistry, ACS.[2] [1]

  • Sulfonamide Poisoning: "Mechanistic Studies on the Inhibition of Pd-Catalyzed Cross-Coupling by Sulfonamides." Journal of the American Chemical Society. [1]

Sources

Reference Data & Comparative Studies

Validation

Interpreting the NMR spectrum of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Technical Guide: NMR Interpretation of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide Executive Summary & Context 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 38173-38-5) is a critical heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: NMR Interpretation of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Executive Summary & Context

2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 38173-38-5) is a critical heterocyclic building block, frequently employed in the synthesis of endothelin receptor antagonists and other bioactive sulfonamide derivatives.

In drug development, the purity and regio-integrity of this intermediate are paramount. The chlorination of pyridines and subsequent sulfonamidation can often yield regioisomers (e.g., the 5-sulfonamide isomer) or hydrolysis byproducts (2-hydroxy derivatives).

This guide provides a definitive protocol for interpreting the nuclear magnetic resonance (NMR) spectrum of this compound. Unlike standard spectral libraries, this guide compares solvent performance (DMSO-d₆ vs. CDCl₃) and provides a differential analysis to distinguish the target product from its most common structural alternatives.

Experimental Protocol: Sample Preparation

To ensure reproducibility and detection of the labile sulfonamide proton, the choice of solvent is not merely a preference but a technical requirement.

Recommended Protocol:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the primary recommended solvent .

    • Reasoning: CDCl₃ often leads to broadening or complete loss of the sulfonamide (-NH) proton signal due to rapid exchange and quadrupole broadening from the nitrogen. DMSO-d₆ forms hydrogen bonds with the -NH, slowing exchange and sharpening the signal, often revealing

      
       coupling.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Spectral Analysis: The "Fingerprint"

The structure consists of two distinct domains: the aliphatic isopropyl chain and the aromatic trisubstituted pyridine ring .

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
Interpretation
Aromatic Pyridine H-6 8.60 – 8.65dd1H

,


-proton to Nitrogen; most deshielded.
Aromatic Pyridine H-4 8.35 – 8.40dd1H

,

Ortho to Sulfonyl group (deshielding cone).
Aromatic Pyridine H-5 7.60 – 7.65dd1H

,

Meta to Nitrogen; standard pyridine range.
Labile Sulfonamide NH 8.00 – 8.20d (broad)1H

Visible as doublet in DMSO; singlet/invisible in CDCl₃.
Aliphatic Isopropyl CH 3.30 – 3.45septet1H

Methine proton; often obscured by H₂O in DMSO.
Aliphatic Isopropyl CH₃ 1.00 – 1.10d6H

Methyl groups; chemically equivalent.

Note: The chemical shifts provided are calibrated for DMSO-d₆. In CDCl₃, the aromatic peaks will shift upfield by approximately 0.1–0.3 ppm, and the NH peak will likely appear around 5.0–6.0 ppm as a broad singlet, if visible.

Comparative Analysis: Product vs. Alternatives

In a process chemistry setting, you are rarely just confirming identity; you are ruling out impurities. This section compares the target molecule against its two most common "imposters."

Scenario A: Regioisomer Differentiation (Target vs. 5-Sulfonamide)

The chlorosulfonation of 2-chloropyridine can produce the 5-sulfonyl isomer.

  • Target (3-sulfonamide):

    • Pattern: ABC spin system (H4, H5, H6).

    • Key Coupling: You will see three distinct aromatic signals. The H4 and H6 are doublets of doublets (dd).

    • Logic: The H4 proton is deshielded by the adjacent SO₂ group.

  • Alternative (5-sulfonamide isomer):

    • Pattern: The substitution pattern changes to 2,5-disubstitution.

    • Key Difference: The proton at position 6 (now ortho to SO₂ and N) will be significantly deshielded, likely >8.8 ppm.

    • Coupling: The coupling constants will reflect a para-relationship or different meta-relationships compared to the 2,3-substitued target.

Scenario B: Hydrolysis Detection (Target vs. 2-Hydroxy derivative)

Under basic conditions, the 2-chloro group is susceptible to hydrolysis, forming the pyridone (2-hydroxy) tautomer.

  • Target (2-Chloro):

    • Sharp aromatic signals.

    • H6 shift ~8.6 ppm.

  • Alternative (2-Hydroxy/Pyridone):

    • Shift Drastic Change: The pyridine ring loses aromaticity character (becoming a pyridone). Protons shift upfield significantly (0.5 – 1.0 ppm).

    • NH Appearance: A new, very broad amide NH signal appears >11 ppm.

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure and purity of the compound using NMR data.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Aliphatic Step 1: Check Aliphatic Region (1.0 - 4.0 ppm) Start->Check_Aliphatic Decision_Iso Isopropyl Pattern Present? (d @ 1.1, sept @ 3.4) Check_Aliphatic->Decision_Iso Pass_Iso Isopropyl Group Confirmed Decision_Iso->Pass_Iso Yes Fail_Iso Check Amine Source/Stoichiometry Decision_Iso->Fail_Iso No Check_Aromatic Step 2: Check Aromatic Region (7.5 - 9.0 ppm) Count_Protons Count Aromatic Protons Check_Aromatic->Count_Protons Analysis_Regio Step 3: Coupling Analysis (Identify 2,3-subst vs 2,5-subst) Count_Protons->Analysis_Regio 3 Protons Found Pass_Iso->Check_Aromatic Target_ID Target Confirmed: 2-chloro-N-(propan-2-yl) pyridine-3-sulfonamide Analysis_Regio->Target_ID ABC System (dd, dd, dd) Isomer_ID Regioisomer Suspected: Check J-values (H4-H5 vs H3-H4) Analysis_Regio->Isomer_ID Symmetric/Different Pattern

Figure 1: Logical workflow for the structural verification of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.

References & Authority

  • PubChem Compound Summary. "2-Chloro-pyridine-3-sulfonic acid amide" (Parent Scaffold Data). National Center for Biotechnology Information. Accessed Feb 24, 2026. [Link]

  • Reaction Chemistry & Engineering. "A continuous flow investigation of sulfonyl chloride synthesis." Royal Society of Chemistry, 2022. (Methodology for sulfonyl chloride precursors). [Link]

  • Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." (General principles of isomer differentiation). [Link]

  • Journal of Physical Chemistry. "NMR Chemical Shifts of Pyridine Derivatives." ACS Publications. (Basis for theoretical shift prediction of chloropyridines). [Link]

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide , a critical intermediate in the synthesis of agrochemicals and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide , a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores.

This document is structured to serve as a comparative reference for structural elucidation, distinguishing this specific scaffold from common structural analogs and impurities.

Executive Summary & Molecular Profile

Target Molecule: 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide Formula: C₈H₁₁ClN₂O₂S Exact Mass: 234.0230 Da Key Structural Features: [1]

  • Pyridine Core: Protonation site (N1) and charge localization.

  • Ortho-Chlorine (C2): Provides distinct isotopic signature (

    
    Cl/
    
    
    
    Cl) and electronic induction.
  • Sulfonamide Linker: Labile S-N bond; prone to SO₂ extrusion.

  • N-Isopropyl Group: Susceptible to dealkylation (loss of propene).

Comparative Scope

This guide compares the target molecule against two critical "alternatives" often encountered during synthesis and impurity profiling:

  • The Des-chloro Analog: N-(propan-2-yl)pyridine-3-sulfonamide (Distinguishing the halogenation state).

  • The Benzene Analog: 2-chloro-N-(propan-2-yl)benzenesulfonamide (Distinguishing the aromatic core).

Theoretical Fragmentation Analysis

Primary Ionization Characteristics (ESI+)

In Electrospray Ionization (positive mode), the molecule forms the protonated molecular ion


.
  • m/z Observed: 235.0 (100%) and 237.0 (32%).

  • Isotopic Pattern: The characteristic 3:1 intensity ratio of the M and M+2 peaks confirms the presence of a single Chlorine atom.

Mechanistic Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes three competitive pathways driven by the stability of the resulting cations.

Pathway A: SO₂ Extrusion (Rearrangement)

A hallmark of sulfonamides, particularly those with electron-withdrawing groups (like Cl) at the ortho position.[2][3]

  • Mechanism: Intramolecular rearrangement where the sulfonamide oxygen attacks the aromatic ring (ipso-substitution), followed by the expulsion of neutral SO₂.

  • Transition:

    
     (Loss of 64 Da).
    
  • Significance: This pathway is electronically promoted by the 2-chloro substituent, making it more prominent here than in non-substituted analogs.

Pathway B: Dealkylation (Loss of Propene)

Driven by the stability of the leaving neutral alkene.

  • Mechanism: Hydrogen transfer from the isopropyl

    
    -carbon to the sulfonamide nitrogen, releasing propene (
    
    
    
    ).
  • Transition:

    
     (Loss of 42 Da).
    
  • Product: The primary sulfonamide cation (2-chloro-pyridine-3-sulfonamide).[4]

Pathway C: S-N Bond Cleavage

Direct bond scission yielding the sulfonyl cation.

  • Transition:

    
     (Loss of isopropylamine radical/neutral).
    
  • Product: 2-chloropyridine-3-sulfonyl cation.[5]

Comparative Performance Data

The following table contrasts the Mass Spec "fingerprint" of the target against its primary structural alternatives.

FeatureTarget Molecule (Pyridine-Cl)Alternative 1: Des-chloro Analog (Pyridine-H)Alternative 2: Benzene Analog (Phenyl-Cl)
Parent Ion (m/z) 235 / 237 201 234 / 236
Isotope Pattern 3:1 (Cl signature) None (Single peak dominant)3:1 (Cl signature)
Base Peak (MS2) m/z 171 (SO₂ loss)m/z 137 (SO₂ loss)m/z 170 (SO₂ loss)
Dealkylation m/z 193 (-42 Da)m/z 159 (-42 Da)m/z 192 (-42 Da)
Charge Site Pyridine Nitrogen (Stable)Pyridine Nitrogen (Stable)Sulfonamide Nitrogen (Less Stable)
Fragmentation Energy High (Pyridine ring stabilizes parent)High Medium (Benzene ring less basic)

Key Insight: The Target Molecule is distinguished from Alternative 1 by the +34 Da mass shift and Cl isotope pattern. It is distinguished from Alternative 2 by the odd-electron nitrogen rule (Pyridine has 2 nitrogens, Benzene analog has 1) and the higher stability of the pyridine cation.

Visualized Pathways & Workflows

Diagram 1: Fragmentation Mechanism

This diagram illustrates the competitive decay pathways of the protonated molecular ion.

FragmentationPathways Parent [M+H]+ Precursor m/z 235 (100%), 237 (32%) (Protonated on Pyridine N) Dealkyl Primary Sulfonamide m/z 193 (Loss of Propene -42 Da) Parent->Dealkyl McLafferty-type H-transfer Rearrange Amine Rearrangement Product m/z 171 (Extrusion of SO2 -64 Da) Parent->Rearrange SO2 Extrusion (Promoted by ortho-Cl) Sulfonyl Sulfonyl Cation m/z 175 (S-N Cleavage) Parent->Sulfonyl Direct Scission Pyridyl Chloropyridyl Cation m/z 112 (Loss of SO2 + NH-iPr) Rearrange->Pyridyl Secondary Decay

Caption: Competitive fragmentation pathways for 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide in ESI+ MS/MS.

Diagram 2: Experimental Workflow for Structural Confirmation

A self-validating protocol to confirm identity against the alternatives.

ExperimentalWorkflow Sample Unknown Sample (Synthesis Crude) LC LC Separation (C18 Column, Formic Acid) Sample->LC MS1 Full Scan MS (Check m/z 235) LC->MS1 CheckCl Isotope Check Is 237 peak ~33% of 235? MS1->CheckCl CheckCl->LC No (Impurity) MS2 Targeted MS/MS (CID @ 20-35 eV) CheckCl->MS2 Yes Verify Fragment Verification Look for 171 (SO2 loss) Look for 193 (Propene loss) MS2->Verify Result Identity Confirmed Verify->Result

Caption: Step-by-step LC-MS/MS workflow for confirming the target molecule and ruling out non-chlorinated analogs.

Experimental Protocol (Self-Validating)

Objective: Unambiguous identification of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid).

    • Rationale: Formic acid ensures protonation of the pyridine nitrogen, maximizing sensitivity in ESI+ mode.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

    • Gradient: 5% to 95% B (Acetonitrile) over 10 mins.

    • Validation: The target is moderately polar; expect elution in the middle of the gradient (approx. 40-60% B).

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Collision Energy (CE): Ramp 10–40 eV.

  • Data Interpretation (Pass/Fail Criteria):

    • Criterion 1: Parent ion at m/z 235.0.

    • Criterion 2: M+2 isotope at m/z 237.0 with ~30-35% relative abundance. (Failure indicates Des-chloro analog).

    • Criterion 3: Presence of m/z 171 (Base peak at high CE) and m/z 193 (Base peak at low CE).

References

  • Fragmentation of Aromatic Sulfonamides in Electrospray Ionization . Rapid Communications in Mass Spectrometry. (2008).[6][7] Detailed analysis of SO₂ extrusion mechanisms promoted by ortho-substitution. Link

  • PubChem Compound Summary: 2-chloropyridine-3-sulfonamide . National Library of Medicine. Structural data and chemical properties for the core scaffold. Link

  • Fragmentation Pathways of Sulphonamides under ESI-MS/MS Conditions . Rapid Communications in Mass Spectrometry. (2003).[6][8] Establishes the baseline for sulfonamide S-N cleavage and rearrangements. Link

  • Mass Spectrometry of Pyridine Derivatives . Journal of Mass Spectrometry. General principles of pyridine ring protonation and fragmentation stability. Link

Sources

Validation

Spectroscopic Characterization of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide: A Comparative Guide

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic characterization of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide, a pyridine sulfonamide derivative of interest. While direct experimental data for this specific molecule is not extensively published, this document will establish a robust, predicted spectroscopic profile based on foundational principles and comparative analysis with structurally related analogs. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This guide is intended for researchers, scientists, and drug development professionals, offering not only a predicted spectral signature for the target compound but also the causal reasoning behind these expectations. By comparing these predictions with available data for analogous structures, we aim to provide a deeper understanding of structure-spectra correlations within this chemical class.

Molecular Structure and Key Functional Groups

2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide possesses a distinct architecture comprising a 2-chloropyridine ring, a sulfonamide linkage, and an N-isopropyl group. Each of these components will contribute uniquely to the overall spectroscopic fingerprint of the molecule.

Caption: Molecular structure of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the isopropyl group.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Pyridine-H4~7.5-7.7dd1HJ = ~8, 5 Hz
Pyridine-H5~8.2-8.4dd1HJ = ~8, 2 Hz
Pyridine-H6~8.6-8.8dd1HJ = ~5, 2 Hz
Isopropyl-CH~3.5-3.8septet1HJ = ~7 Hz
Isopropyl-CH₃~1.1-1.3d6HJ = ~7 Hz
Sulfonamide-NH~5.0-6.0br s1HN/A

Causality Behind Predictions:

  • Pyridine Protons: The electron-withdrawing nature of the chloro and sulfonamide groups will deshield the pyridine protons, pushing their chemical shifts downfield. The expected splitting patterns (dd, doublet of doublets) arise from coupling to adjacent ring protons.

  • Isopropyl Protons: The isopropyl methine (CH) proton is adjacent to the nitrogen of the sulfonamide, leading to a moderate downfield shift. It will appear as a septet due to coupling with the six equivalent methyl protons.[1] The two methyl (CH₃) groups are equivalent and will appear as a doublet due to coupling with the single methine proton.

  • Sulfonamide Proton: The NH proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Environment Predicted Chemical Shift (δ, ppm)
Pyridine-C2~150-152
Pyridine-C3~135-137
Pyridine-C4~125-127
Pyridine-C5~140-142
Pyridine-C6~148-150
Isopropyl-CH~48-52
Isopropyl-CH₃~22-24

Causality Behind Predictions:

  • Pyridine Carbons: The carbons directly attached to the electronegative chlorine (C2) and the sulfonamide group (C3) will be significantly deshielded.

  • Isopropyl Carbons: The chemical shifts for the isopropyl carbons are typical for this aliphatic moiety.

Experimental Protocol: NMR Spectroscopy

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer. shimming Shim the magnetic field to optimize homogeneity. instrument->shimming tuning Tune and match the probe for the desired nucleus (¹H or ¹³C). shimming->tuning acquire Acquire the spectrum using appropriate pulse sequences and parameters. tuning->acquire fourier Apply Fourier transform to the FID. phasing Phase the spectrum. fourier->phasing baseline Apply baseline correction. phasing->baseline integration Integrate the signals (for ¹H NMR). baseline->integration cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide are summarized below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Sulfonamide)3300-3200Medium
C-H Stretch (Aromatic)3100-3000Medium-Weak
C-H Stretch (Aliphatic)2980-2850Medium-Strong
S=O Asymmetric Stretch1350-1310Strong
S=O Symmetric Stretch1170-1140Strong
C=N, C=C Stretch (Pyridine)1600-1450Medium-Strong
C-Cl Stretch800-600Strong

Causality Behind Predictions:

  • Sulfonamide Group: The N-H stretching vibration will appear as a medium-intensity band. The asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic and typically appear as two strong bands.[2]

  • Pyridine Ring: Aromatic C-H stretches are observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will result in a series of bands in the 1600-1450 cm⁻¹ region.

  • Isopropyl Group: The aliphatic C-H stretching vibrations will be present below 3000 cm⁻¹.

  • C-Cl Bond: The C-Cl stretch is expected in the fingerprint region.[3]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (234.70 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 (approximately one-third the intensity of the M⁺ peak) is anticipated due to the natural abundance of ³⁷Cl.

  • Key Fragments:

    • Loss of the isopropyl group: [M - C₃H₇]⁺

    • Loss of the SO₂NH(C₃H₇) group: [M - SO₂NHC₃H₇]⁺

    • Cleavage of the C-S bond.

    • Formation of the isopropyl cation: [C₃H₇]⁺ (m/z = 43), which is often a stable and abundant fragment.[4]

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI)

cluster_sample_prep Sample Preparation cluster_infusion Sample Infusion cluster_acquisition Data Acquisition dissolve Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). load_syringe Load the sample solution into a syringe. infuse Infuse the sample into the ESI source at a constant flow rate using a syringe pump. load_syringe->infuse ionization The sample is ionized in the ESI source. mass_analysis Ions are transferred to the mass analyzer and separated based on their m/z ratio. ionization->mass_analysis detection Ions are detected to generate the mass spectrum. mass_analysis->detection cluster_sample_prep cluster_sample_prep cluster_infusion cluster_infusion cluster_sample_prep->cluster_infusion cluster_acquisition cluster_acquisition cluster_infusion->cluster_acquisition

Caption: Workflow for ESI-MS data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption:

  • π → π* transitions: The pyridine ring is an aromatic system and is expected to exhibit strong absorptions in the UV region, likely around 200-220 nm and a weaker band around 250-270 nm.[5][6]

  • n → π* transitions: The non-bonding electrons on the nitrogen and oxygen atoms may give rise to weak n → π* transitions at longer wavelengths.

The UV absorption of sulfonamides can be influenced by pH.[7] It is anticipated that the absorption maxima of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide will show some solvent dependency.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Blank Measurement: Record a baseline spectrum of the solvent in a cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution in a matched cuvette.

Comparative Analysis with Structural Analogs

A comparative analysis with known compounds provides a valuable context for our predicted data.

Compound Key Spectroscopic Features Comparison with Target Compound
2-chloropyridine-3-sulfonamide Lacks the N-isopropyl group. The ¹H NMR would show a broad NH₂ signal instead of the isopropyl signals.[8]The aromatic signals in the NMR and the pyridine ring vibrations in the IR would be very similar. The mass spectrum would show a lower molecular weight.
Arylsulfonamides The N-H and S=O stretches in the IR are well-characterized.[2]The IR data for the sulfonamide moiety in the target compound is expected to be in a similar range.
2-chloropropane The ¹H NMR shows a septet and a doublet for the isopropyl protons.[1] The IR spectrum shows characteristic C-H and C-Cl stretches.[3]The signals for the isopropyl group in the target compound are predicted based on these known values, with adjustments for the influence of the sulfonamide group.

This comparative approach strengthens the confidence in the predicted spectroscopic profile of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide. The electronic effects of the substituents on the pyridine ring and the specific nature of the N-alkyl group on the sulfonamide are the primary drivers of the observed and predicted spectral differences.

Conclusion

This guide has provided a detailed, predicted spectroscopic characterization of 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide based on fundamental principles and comparison with known structural analogs. The presented data for ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectroscopy, along with the outlined experimental protocols, serve as a robust reference for researchers working with this compound and related chemical series. The causal explanations for the predicted spectral features aim to foster a deeper understanding of structure-property relationships, which is essential for the successful identification and characterization of novel molecules in a research and development setting.

References

  • SciSpace. (2022, July 28). Article.
  • Advanced ChemBlocks. (2026, February 12). 2-chloro-N-(propan-2-yl)pyridine-3-sulfonamide.
  • PMC. Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy.
  • ResearchGate.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • PubChem. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445.
  • ResearchGate. UV-spectrum of pyridine. | Download Scientific Diagram.
  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram.
  • PubChemLite. 2-chloro-n-(prop-2-en-1-yl)pyridine-3-carboxamide.
  • PubMed. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I.
  • NIST WebBook. 2-Chloropropionamide.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram.
  • PubChem. 2-chloro-N-(pyridin-3-yl)benzamide | C12H9ClN2O.
  • SpectraBase. Propionamide, 2-chloro-N-propyl- - Optional[Vapor Phase IR] - Spectrum.
  • PubChem. 2-(2-Propan-2-ylphenoxy)pyridine-3-sulfonamide | C14H16N2O3S.
  • Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane.
  • Sigma-Aldrich. 2-chloro-n-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide.
  • EPA. 2-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide - Chemical Details.
  • ChemicalBook. 2-chloro-N-pyridin-2-ylpropanamide | 28036-30-8.

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